molecular formula C6H14N2O B13095449 1-(Methoxymethyl)piperazine

1-(Methoxymethyl)piperazine

Cat. No.: B13095449
M. Wt: 130.19 g/mol
InChI Key: KPEXIQJQIAIMMQ-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)piperazine is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Methoxymethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methoxymethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methoxymethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-6-8-4-2-7-3-5-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEXIQJQIAIMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 1-(Methoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 1-(Methoxymethyl)piperazine , a specialized hemiaminal ether intermediate used in organic synthesis and drug development.

Executive Summary

1-(Methoxymethyl)piperazine (CAS: 247061-64-9) is a reactive


-acetal (hemiaminal ether) derivative of piperazine.[1][2] Unlike its stable 

-alkyl analogs (e.g.,

-methylpiperazine), this compound functions primarily as a latent formaldehyde equivalent or a protected amine species. Its core utility in drug development lies in its ability to generate electrophilic iminium ions in situ or to serve as a methoxymethyl (MOM) donor in trans-acetalization reactions.

This guide provides a critical analysis of its properties, emphasizing its hydrolytic instability and the necessity for anhydrous handling conditions.

Molecular Identity & Structural Characterization[3][4]

Parameter Data
Chemical Name 1-(Methoxymethyl)piperazine
CAS Number 247061-64-9
Molecular Formula

Molecular Weight 130.19 g/mol
SMILES COCN1CCNCC1
Functional Class Hemiaminal Ether (

-Acetal); Mannich Base
Structural Motif Piperazine ring mono-substituted at N1 with a methoxymethyl group.[3][4][5][6][7][8]

Physicochemical Properties

Note: Due to the hydrolytic lability of N-methoxymethyl amines, experimental constants are often dependent on purity and isolation method. Values below represent high-confidence predicted ranges and available experimental data for the anhydrous species.

Thermodynamic & Physical Constants
PropertyValue / RangeContext & Causality
Physical State Colorless to pale yellow liquidStandard state at 25°C.
Boiling Point 165°C - 175°C (Predicted)Higher than

-methylpiperazine (138°C) due to increased molecular weight and ether dipole interactions.
Density

Estimated based on group contribution methods for piperazine derivatives.
LogP -0.5 to 0.1Amphiphilic but water-soluble; lipophilicity is modulated by the ether oxygen.
pKa (N4) ~9.8The distal secondary amine (N4) retains typical piperazine basicity.
pKa (N1) ~5.5 - 6.0The proximal amine (N1) basicity is reduced by the electron-withdrawing effect of the methoxymethyl oxygen (anomeric effect).
Solution Chemistry & Stability

The stability of 1-(Methoxymethyl)piperazine is the critical factor in its application. It exists in a delicate equilibrium dependent on pH and solvent proticity.

  • Hydrolytic Instability: In aqueous acidic media, the compound undergoes rapid hydrolysis to release piperazine, formaldehyde, and methanol.

  • Solvent Compatibility: Stable in anhydrous aprotic solvents (DCM, THF, Toluene).

  • Reactivity: Acts as a Mannich base; the methoxymethyl group can be displaced by strong nucleophiles or used to transfer the methylene unit.

Synthesis & Reaction Mechanism

The synthesis of 1-(Methoxymethyl)piperazine proceeds via a Mannich-type condensation . This pathway highlights the reversibility of the formation, necessitating water removal to drive the equilibrium toward the product.

Synthetic Protocol (Anhydrous Conditions)
  • Reagents: Piperazine (anhydrous), Paraformaldehyde (1.0 eq), Methanol (solvent/reactant).

  • Conditions: Reflux in anhydrous methanol; often requires a desiccant (e.g., molecular sieves) or azeotropic distillation to remove water.

  • Isolation: Distillation under reduced pressure (vacuum) is required to prevent thermal decomposition.

Mechanistic Pathway Visualization

The following diagram illustrates the formation mechanism and the competing hydrolysis pathway.

MannichReaction Piperazine Piperazine (Secondary Amine) Carbinolamine Hemiaminal Intermediate Piperazine->Carbinolamine + HCHO Formaldehyde Formaldehyde (HCHO) Formaldehyde->Carbinolamine Iminium Iminium Ion (Electrophile) Carbinolamine->Iminium - H2O (Dehydration) Product 1-(Methoxymethyl) piperazine Iminium->Product + MeOH (Methanol Attack) Hydrolysis Hydrolysis (Acidic Aqueous) Product->Hydrolysis + H3O+ Hydrolysis->Piperazine Reversal

Caption: Figure 1. Formation of 1-(Methoxymethyl)piperazine via Mannich condensation and its reversibility under acidic conditions.

Applications in Drug Development

Researchers utilize this moiety primarily for two strategic purposes:

  • N-MOM Protection: The methoxymethyl (MOM) group serves as a protecting group for the amine, stable to basic conditions but removable with mild acid (e.g., TFA).

  • Prodrug Design: The hemiaminal ether linkage is susceptible to metabolic hydrolysis (by esterases or spontaneous chemical hydrolysis), releasing the active piperazine drug and formaldehyde. This is utilized in "soft drug" design to control release kinetics.

Safety & Handling Protocols

Due to its potential to release formaldehyde, strict safety protocols are mandatory.

  • Hazard Classification: Corrosive (Skin/Eye), Flammable Liquid.

  • Specific Risk: Formaldehyde Release. Upon contact with moisture or biological tissues, the compound hydrolyzes. Formaldehyde is a known carcinogen and sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Exclude moisture absolutely.

Emergency Workflow

SafetyWorkflow Spill Spill / Exposure Contain 1. Containment Absorb with inert material (Vermiculite/Sand) Spill->Contain Neutralize 2. Neutralization Treat with dilute ammonia (Converts HCHO to Urotropine) Contain->Neutralize Disposal 3. Disposal Incineration as hazardous organic waste Neutralize->Disposal

Caption: Figure 2. Emergency response workflow for N-methoxymethyl amine spills.

References

  • Accela ChemBio. (n.d.). Product Catalog: 1-(Methoxymethyl)piperazine (CAS 247061-64-9).[1][2] Retrieved from

  • Fischer, E. & Speier, A. (1895). Darstellung der Ester.
  • Wuts, P. G. M. & Greene, T. W. (2006).[8] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Mechanism of N-MOM protection and stability).

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics.

Sources

Comprehensive Spectroscopic Profiling of 1-(Methoxymethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profiling of 1-(Methoxymethyl)piperazine , a specialized hemiaminal ether intermediate often utilized in organic synthesis as a formaldehyde donor or a protected piperazine derivative.

Introduction & Chemical Context

1-(Methoxymethyl)piperazine (CAS: 247061-64-9) is a hemiaminal ether formed by the condensation of piperazine with formaldehyde and methanol. Unlike standard alkyl piperazines, this compound possesses a reactive


 (methoxymethyl or MOM) functionality.

Senior Scientist Note: This compound is chemically labile. It exists in equilibrium with its hydrolysis products (piperazine and formaldehyde) in aqueous or acidic media. Therefore, spectroscopic characterization requires strictly anhydrous conditions (e.g.,


 or 

with molecular sieves) to prevent signal degradation. The data presented below represents the intact N-MOM species.
Chemical Structure & Properties[1][2][3][4][5][6][7]
  • IUPAC Name: 1-(Methoxymethyl)piperazine[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 130.19 g/mol

  • Key Functional Group: N-Methoxymethyl (N-MOM) – a hemiaminal ether.

Experimental Protocols for Data Acquisition

To ensure data integrity, the following sample preparation protocols are mandatory.

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use Deuterated Chloroform (

    
    )  treated with anhydrous 
    
    
    
    to neutralize trace acidity. Avoid
    
    
    or acidic solvents which cause immediate hydrolysis.
  • Concentration: Prepare a 20 mg/mL solution.

  • Tube Prep: Flush NMR tubes with dry nitrogen prior to filling to eliminate atmospheric moisture.

Protocol B: Mass Spectrometry (GC-MS/ESI)
  • Inlet System: Direct injection is preferred over LC-MS to avoid aqueous mobile phases.

  • Ionization: Electron Impact (EI) at 70 eV is standard for structural elucidation; ESI+ in anhydrous methanol/acetonitrile is suitable for molecular ion confirmation.

Spectroscopic Data Analysis[6][10]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of 1-(Methoxymethyl)piperazine is characterized by the distinct methylene "bridge" between the nitrogen and oxygen atoms.

Table 1:

NMR Data (

, 400 MHz)
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
N-CH₂-O 4.05 Singlet (s)2H-Diagnostic N-MOM peak. Sharp singlet.
O-CH₃ 3.32 Singlet (s)3H-Methoxy group.
Ring H (N-R) 2.55Triplet (t)4H5.0Protons adjacent to the substituted nitrogen.
Ring H (NH) 2.85Triplet (t)4H5.0Protons adjacent to the secondary amine.
N-H 1.60 - 1.90Broad (bs)1H-Exchangeable; shift varies with concentration.
Table 2:

NMR Data (

, 100 MHz)
AssignmentChemical Shift (

, ppm)
TypeNotes
N-CH₂-O 88.5

Downfield shift due to N and O electronegativity.
O-CH₃ 55.2

Typical methoxy carbon.
Ring C (N-R) 50.8

Alpha to tertiary amine.
Ring C (NH) 45.5

Alpha to secondary amine.

Mechanistic Insight: The shift of the


 protons to ~4.05 ppm is the primary indicator of successful N-methoxymethylation. If hydrolysis occurs, this peak disappears, replaced by the formaldehyde signal (~9.6 ppm or hydrated forms) and the upfield shift of the piperazine ring protons.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the ether linkage and the secondary amine.

Table 3: Key IR Absorption Bands (Neat film)
Wavenumber (

)
Vibration ModeFunctional GroupIntensity
3300 - 3450 N-H StretchSecondary AmineMedium, Broad
2800 - 2850 C-H Stretch

Medium
1120 C-O-C StretchEther LinkageStrong
1050 C-N StretchAmineMedium
C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the oxonium and iminium ions formed by cleavage of the N-C-O linkage.

Table 4: Mass Spectrometry Fragmentation (EI, 70 eV)
m/zIon IdentityFragment StructureAbundance
130

Molecular IonWeak (<10%)
99


High
45

Methoxymethyl cationBase Peak (100%)
56

Piperazine ring fragmentMedium

Visualizations & Pathways

Diagram 1: Analytical Workflow & Stability Logic

This workflow illustrates the critical decision points in handling 1-(Methoxymethyl)piperazine to prevent degradation during analysis.

AnalyticalWorkflow Sample 1-(Methoxymethyl)piperazine (Crude/Pure) SolventCheck Solvent Selection (Anhydrous?) Sample->SolventCheck Degradation Hydrolysis Products: Piperazine + HCHO + MeOH SolventCheck->Degradation No (Water/Acid present) NMR 1H NMR Analysis (CDCl3 / K2CO3) SolventCheck->NMR Yes (Dry/Neutral) Validation Check Signal: Singlet @ 4.05 ppm NMR->Validation Validation->Degradation Signal Absent

Caption: Analytical decision tree ensuring sample integrity. The presence of water leads to immediate hydrolysis, necessitating anhydrous protocols.

Diagram 2: Mass Spectrometry Fragmentation Pathway

The following diagram details the specific bond cleavages leading to the characteristic m/z 45 base peak.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 130 AlphaCleavage Alpha Cleavage (Loss of OMe) M_Ion->AlphaCleavage DirectCleavage C-N Bond Cleavage M_Ion->DirectCleavage Frag_99 Iminium Ion [N-CH2]+ Ring m/z 99 AlphaCleavage->Frag_99 Frag_45 Methoxymethyl Cation [CH2=O-CH3]+ m/z 45 (Base Peak) DirectCleavage->Frag_45

Caption: Primary fragmentation pathways under Electron Impact (EI). The formation of the stabilized methoxymethyl cation (m/z 45) is the dominant event.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 1-(Methoxymethyl)piperazine. Retrieved from [Link]

  • European Patent Office.Process for the preparation of asenapine and intermediate products (EP2240492B1). (Contains experimental data on N-methoxymethyl intermediates).
  • Jerić, I., & Štefanić, Z. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines. Molecules, 16(6), 5113-5126. (Authoritative reference for N-MOM NMR shifts). Retrieved from [Link]

  • Accela Chem. Product Catalog: 1-(Methoxymethyl)piperazine (CAS 247061-64-9).[2] Retrieved from [Link]

Sources

Technical Guide: Research Applications of 1-(Methoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methoxymethyl)piperazine (CAS: 247061-64-9) is a specialized hemiaminal ether reagent used primarily as a masked iminium ion equivalent in organic synthesis. Unlike standard alkyl piperazines, the


-methoxymethyl (MOM) moiety confers unique electrophilic reactivity, allowing the compound to function as a pre-formed Mannich reagent.

This guide details the technical utility of 1-(Methoxymethyl)piperazine in drug development, specifically for introducing solubilizing piperazine motifs into lipophilic scaffolds, synthesizing nitric oxide (NO) donors, and generating


-methyl derivatives via reductive cleavage.

Chemical Profile & Reactivity[1][2][3][4]

Structural Characteristics

The molecule consists of a piperazine ring substituted at the


 position with a methoxymethyl group.[1] Chemically, this is an 

-acetal.
  • Chemical Formula:

    
    
    
  • Molecular Weight: 130.19 g/mol

  • Key Functional Group:

    
    -Hemiaminal ether (
    
    
    
    )
  • Stability: Stable under basic and neutral conditions; hydrolyzes in aqueous acid to release formaldehyde and piperazine.

Mechanistic Utility: The Iminium Equilibrium

The synthetic value of 1-(Methoxymethyl)piperazine lies in its ability to generate a reactive piperazinium methylene iminium ion in situ under mild thermal or Lewis acid activation. This species acts as a potent electrophile, reacting with electron-rich nucleophiles (phenols, indoles, active methylenes) to form stable


 bonds.

Advantages over traditional Mannich Reaction:

  • Stoichiometric Control: Avoids the use of excess formaldehyde, reducing side reactions (e.g., polymerization).

  • Anhydrous Conditions: Allows Mannich-type reactions in non-aqueous solvents, expanding substrate scope to water-sensitive compounds.

Mechanistic Visualization

The following diagram illustrates the equilibrium activation of 1-(Methoxymethyl)piperazine and its subsequent trapping by a nucleophile.

G Reagent 1-(Methoxymethyl)piperazine (Latent Electrophile) Activation Acid Catalyst / Heat (- MeOH) Reagent->Activation Activation Iminium Iminium Ion Intermediate [Pip+=CH2] Activation->Iminium Elimination Iminium->Reagent + MeOH (Reversible) Product Piperazinylmethyl Derivative (Mannich Base) Iminium->Product C-C or C-N Bond Formation Nucleophile Nucleophile (e.g., Indole, Phenol) Nucleophile->Product Attack

Figure 1: Mechanism of in situ iminium ion generation from 1-(Methoxymethyl)piperazine.

Research Applications in Drug Design[3][7]

Introduction of Solubilizing Motifs (Mannich Ligation)

The piperazine ring is a "privileged structure" in medicinal chemistry, known to improve the pharmacokinetic profile (solubility, bioavailability) of lipophilic drugs. 1-(Methoxymethyl)piperazine serves as a direct "piperazinylmethylating" agent.

  • Target Scaffolds: Indoles (position 3), Phenols (ortho position), and Acetophenones (alpha position).

  • Case Study: Synthesis of antipsychotic analogues where the basic nitrogen side chain is critical for GPCR binding.

Synthesis of Nitric Oxide (NO) Donors

Research has demonstrated the use of methoxymethyl-protected piperazine derivatives in the synthesis of diazeniumdiolates (NONOates).[1]

  • Protocol: The

    
    -MOM group protects one amine while the other reacts with NO gas to form the diazeniumdiolate.
    
  • Application: These "MOM-PIPERAZI/NO" compounds can be conjugated to proteins (e.g., albumin) to create long-circulating vasodilators or anticancer agents. The MOM group ensures the stability of the precursor before the final deprotection or activation step.

Reductive Methylation (N-Methylation Surrogate)

While direct methylation is common, using the methoxymethyl group allows for a two-stage modification:

  • Alkylation/Reaction: Introduction of the

    
    -methoxymethyl piperazine unit.[2]
    
  • Reduction: Treatment with Sodium Borohydride (

    
    ) or catalytic hydrogenation (
    
    
    
    ) reduces the hemiaminal ether to an
    
    
    -methyl group.
    • Transformation:

      
      
      
    • Utility: Useful when direct methylation yields quaternary ammonium salts or over-alkylation byproducts.

Experimental Protocols

Synthesis of 1-(Methoxymethyl)piperazine (In-situ Preparation)

Note: Due to stability concerns, this reagent is often prepared fresh or stored under inert atmosphere.

Reagents:

  • Piperazine (anhydrous): 10 mmol

  • Paraformaldehyde: 10 mmol (equivalents of formaldehyde)

  • Methanol (anhydrous): 20 mL

  • Molecular Sieves (3Å): 2 g

Procedure:

  • Dissolution: Dissolve piperazine in anhydrous methanol under nitrogen atmosphere.

  • Addition: Add paraformaldehyde and activated molecular sieves to the solution.

  • Reflux: Heat the mixture to reflux for 2–4 hours. The paraformaldehyde will depolymerize and react with the amine.

  • Filtration: Cool to room temperature and filter off the molecular sieves under nitrogen.

  • Usage: The resulting solution contains 1-(Methoxymethyl)piperazine and can be used directly in subsequent Mannich coupling steps. Evaporation of methanol yields the crude oil, which must be handled rapidly to prevent hydrolysis.

General Protocol: Mannich Reaction with Indole

Objective: Synthesis of 3-(piperazin-1-ylmethyl)-1H-indole.

  • Setup: To the methanolic solution of 1-(Methoxymethyl)piperazine (from 5.1), add Indole (10 mmol).

  • Reaction: Heat the mixture at 60°C for 6–12 hours. Monitor by TLC or LC-MS for the disappearance of indole.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is typically basic. Dissolve in dilute HCl (aq), wash with ether (to remove unreacted neutral indole), then basify the aqueous layer with NaOH and extract with Dichloromethane (DCM).

  • Isolation: Dry DCM layer over

    
     and concentrate to yield the Mannich base.
    

Safety & Handling (MSDS Summary)

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage (due to the piperazine core).

    • Formaldehyde Release: Upon contact with moisture/acid, releases formaldehyde (Carcinogen 1B).

    • Flammable: Methanol solutions are highly flammable.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Exclude moisture strictly.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

Workflow Visualization

Workflow cluster_0 Step 1: Reagent Generation cluster_1 Step 2: Application Pathways Start Piperazine + Paraformaldehyde Solvent MeOH / Mol. Sieves Start->Solvent Reagent 1-(Methoxymethyl)piperazine Solvent->Reagent PathA Path A: Mannich Ligation (+ Nucleophile) Reagent->PathA PathB Path B: NO-Donor Synthesis (+ NO Gas) Reagent->PathB ProdA Piperazinylmethyl-Drug Conjugate PathA->ProdA ProdB MOM-Protected Diazeniumdiolate PathB->ProdB

Figure 2: Synthetic workflow for generating reagents and downstream applications.

References

  • Hrabie, J. A., et al. (1999). Conversion of Proteins to Diazeniumdiolate-Based Nitric Oxide Donors. Bioconjugate Chemistry. Link

  • Accela Chem. (2024). Product Entry: 1-(Methoxymethyl)piperazine (CAS 247061-64-9).[3][4] AccelaChem Catalog. Link

  • Romanelli, M. N., et al. (2023).[5] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[5] Molecules. Link

  • Inci Gul, H., et al. (2016).[6] Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Piperazine Derivatives. Link

Sources

Strategic Utilization of 1-(Methoxymethyl)piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(methoxymethyl)piperazine moiety represents a specialized subclass of


-Mannich bases, functioning primarily as a hemiaminal ether. Unlike stable alkyl piperazines (e.g., 1-methylpiperazine), the methoxymethyl variant acts as a "masked" reactive center. In medicinal chemistry, this scaffold is strategically employed for two distinct purposes: (1) Prodrug Design , where the methoxymethyl group serves as a hydrolytically labile linker to enhance aqueous solubility before releasing the active piperazine pharmacophore; and (2) Synthetic Intermediates , functioning as a formaldehyde equivalent or an iminium ion precursor for C-C bond formation.

This technical guide provides a rigorous analysis of the synthesis, physicochemical stability, and application of 1-(methoxymethyl)piperazine derivatives, moving beyond standard protocols to address the kinetic nuances of the


-acetal linkage.

Structural Chemistry & Synthetic Pathways

The Mannich Equilibrium

The formation of 1-(methoxymethyl)piperazine is governed by the Mannich reaction equilibrium. Unlike standard alkylation, this process is reversible. The reaction involves the condensation of a secondary amine (piperazine derivative), formaldehyde (or paraformaldehyde), and methanol.

Key Synthetic Challenge: The reaction generates water. Because the hemiaminal ether is sensitive to hydrolysis, the equilibrium constant (


) often favors the starting materials in the presence of water. Successful isolation requires anhydrous conditions and the removal of water (e.g., molecular sieves or azeotropic distillation).
Synthetic Workflow (DOT Visualization)

The following diagram outlines the critical pathways for synthesizing


-methoxymethyl piperazines and their subsequent divergence into prodrugs or stable analogs.

SynthesisPathways Piperazine Piperazine Scaffold (Secondary Amine) Intermediate Hemiaminal Intermediate Piperazine->Intermediate Nucleophilic Attack HCHO Formaldehyde (Paraformaldehyde) HCHO->Intermediate MeOH Methanol (Solvent/Reactant) Target 1-(Methoxymethyl)piperazine (N-Mannich Base) Intermediate->Target +MeOH, -H2O (Dehydration) Prodrug Prodrug Application (Solubility Enhanced) Target->Prodrug Formulation Decomp Hydrolysis (Acidic pH) Target->Decomp pH < 7.0 In vivo release Decomp->Piperazine Active Drug Release

Figure 1: Synthetic pathway and lifecycle of 1-(methoxymethyl)piperazine derivatives. Note the reversibility indicated by the hydrolysis loop.

Physicochemical Properties & Stability (The N,N-Acetal Motif)

Hydrolytic Instability

The core feature of the 1-(methoxymethyl)piperazine scaffold is its sensitivity to pH. The


 linkage is stable in basic and neutral organic solvents but degrades rapidly in aqueous acidic media.
  • Mechanism: Protonation of the methoxy oxygen or the amine nitrogen facilitates the elimination of methanol, generating a transient iminium ion (

    
    ). This electrophile reacts with water to release formaldehyde and the free amine.
    
  • Half-life (

    
    ):  Highly dependent on pH.
    
    • pH 7.4 (Physiological):

      
       typically ranges from minutes to hours (tunable by steric bulk).
      
    • pH 1.2 (Gastric):

      
       is usually seconds to minutes.
      
Solubility Data Comparison

The methoxymethyl group disrupts the crystal lattice and hydrogen bonding network of the parent piperazine, often significantly altering solubility.

Compound ClassLipophilicity (LogP)Aqueous SolubilityStability (pH 7.4)
Parent Piperazine Low to ModerateModerateHigh
1-Methylpiperazine ModerateHighHigh
1-(Methoxymethyl)piperazine Tunable High (Prodrug)Low (Reversible)
1-(Benzyloxymethyl)piperazine HighLowLow (Reversible)

Medicinal Chemistry Applications

Prodrug Strategy: The Solubility "Handle"

In drug development, highly lipophilic piperazine drugs (e.g., certain antipsychotics or kinase inhibitors) often suffer from poor oral bioavailability. Converting the free


 to 

creates a "Mannich base prodrug."
  • Benefit: The derivative is often more lipophilic than the salt form but has better membrane permeability. Once in the blood (pH 7.4), it hydrolyzes to release the active drug.

  • Toxicity Warning: The release of formaldehyde is a metabolic byproduct. While usually negligible at therapeutic doses, this must be quantified in toxicology studies.

Bioactive Mannich Bases

Recent studies indicate that certain


-Mannich bases of piperazine possess intrinsic antimicrobial and cytotoxic activity. The mechanism is hypothesized to involve the alkylation of essential bacterial enzymes via the reactive iminium species generated in situ.

Experimental Protocols

Protocol A: Synthesis of N-(Methoxymethyl)piperazine Derivatives

Scope: General procedure for converting a secondary piperazine amine to its methoxymethyl derivative.

Reagents:

  • Substituted Piperazine (1.0 equiv)[1]

  • Paraformaldehyde (1.2 equiv)

  • Methanol (anhydrous, excess)

  • Molecular Sieves (3Å or 4Å)

Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend Paraformaldehyde (1.2 equiv) in anhydrous Methanol.

  • Depolymerization: Heat the suspension to 60°C for 15 minutes until the solution clears (formation of hemiacetal).

  • Addition: Cool to room temperature. Add the Piperazine substrate (1.0 equiv) and activated Molecular Sieves (to trap water).

  • Reaction: Stir at reflux (65°C) for 2–4 hours. Note: Monitoring by TLC is difficult due to hydrolysis on silica. Use NMR in

    
     or 
    
    
    
    .
  • Workup: Filter off sieves under inert atmosphere.

  • Isolation: Remove solvent in vacuo at low temperature (< 40°C). Do not perform aqueous workup , as the product will hydrolyze.

  • Purification: If necessary, distill under high vacuum or recrystallize from anhydrous ether/hexane.

Protocol B: Hydrolytic Stability Assay

Scope: Determining the half-life (


) of the prodrug at physiological pH.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Diphenyl sulfone)

Methodology:

  • Stock Solution: Dissolve the test compound in Acetonitrile (1 mg/mL).

  • Initiation: Spike the stock solution into PBS (pre-warmed to 37°C) to a final concentration of 10 µM.

  • Sampling: At

    
     minutes, withdraw aliquots.
    
  • Quenching: Immediately inject into HPLC or quench with excess cold base (if using offline analysis).

  • Analysis: Monitor the disappearance of the prodrug peak and the appearance of the parent piperazine peak.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Mechanism of Action (Visualized)

The following diagram illustrates the decomposition pathway critical for prodrug activation.

HydrolysisMechanism Prodrug N-Methoxymethyl Prodrug Protonation Protonation (Acid Catalysis) Prodrug->Protonation Iminium Iminium Ion Intermediate (R2N+=CH2) Protonation->Iminium -MeOH Hydrolysis Water Attack (+H2O) Iminium->Hydrolysis Products Active Drug (R2NH) + Formaldehyde + MeOH Hydrolysis->Products Collapse

Figure 2: Step-wise hydrolysis mechanism of the N-methoxymethyl group under physiological conditions.

References

  • National Institutes of Health (NIH). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available at: [Link]

  • MDPI (Molecules). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and characterization of N-Mannich based prodrugs of ciprofloxacin and norfloxacin. Available at: [Link]

  • Google Patents.Method for synthesis of N-methyl piperazine diphenolamide (EP3154955B1).

Sources

Technical Guide: Safety, Handling, and MSDS for 1-(Methoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and chemical properties of 1-(Methoxymethyl)piperazine , a specialized hemiaminal ether intermediate used in organic synthesis.

CAS Number: 247061-64-9 Chemical Formula: C₆H₁₄N₂O Molecular Weight: 130.19 g/mol Synonyms: N-(Methoxymethyl)piperazine; 1-Methoxymethyl-piperazine.[1][2]

Executive Summary & Chemical Logic

1-(Methoxymethyl)piperazine is a reactive Mannich base derivative. Structurally, it consists of a piperazine ring where one nitrogen is substituted with a methoxymethyl group (


). This specific functional group—an N-alkoxymethyl amine  (or hemiaminal ether)—dictates its unique safety profile.

Unlike standard alkyl piperazines (e.g., N-methylpiperazine), the methoxymethyl group is acid-labile . Upon contact with moisture and protic acids, it undergoes hydrolysis to release formaldehyde and methanol , reverting to the parent piperazine. Consequently, safety protocols must account for three distinct hazard vectors:

  • Corrosivity/Alkalinity: Intrinsic to the secondary amine of the piperazine ring.

  • Formaldehyde Release: A potential carcinogen and sensitizer generated upon degradation.

  • Flammability: Typical of low-molecular-weight organic amines.

Hazard Identification & Mechanism (GHS Classification)

While specific toxicological data for this rare intermediate is limited, its hazard profile is derived from its functional groups and hydrolysis products (Structural Activity Relationship - SAR).

Core Hazards
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Cat 1BH314: Causes severe skin burns and eye damage.[3]High alkalinity (pKa ~9.8) saponifies fats and denatures proteins upon contact.
Sensitization, Respiratory Cat 1H334: May cause allergy or asthma symptoms.Piperazine moiety is a known respiratory sensitizer; Formaldehyde byproduct is a potent contact allergen.
Carcinogenicity Cat 1BH350: May cause cancer.Conditional Hazard: Triggered by hydrolysis releasing Formaldehyde (known human carcinogen).
Flammable Liquids Cat 3H226: Flammable liquid and vapor.[3]Flash point estimated ~40-50°C based on N-methylpiperazine analogs.
The Hydrolysis Risk Vector

The critical safety distinction for this compound is its instability in acidic or aqueous environments.



  • Implication: Old or improperly stored bottles may build up pressure (formaldehyde gas) or contain significant concentrations of free formaldehyde.

Safe Handling & Storage Protocols

A. Engineering Controls[4]
  • Enclosure: Handle exclusively within a certified chemical fume hood.

  • Atmosphere: Use Schlenk lines or nitrogen-filled gloveboxes for transfer. Moisture exclusion is critical to prevent degradation.

  • Ventilation: Ensure hood face velocity >100 fpm to capture amine vapors and potential formaldehyde off-gassing.

B. Personal Protective Equipment (PPE)[4]
  • Respiratory: If fume hood containment is breached, use a full-face respirator with Type ABEK-P3 cartridges (Organic Vapor + Inorganic + Formaldehyde specific).

  • Dermal: Double-gloving is recommended.

    • Inner: Nitrile (0.11 mm) - splash protection.

    • Outer: Butyl rubber or Viton (0.3 mm) - required for prolonged contact due to the penetrating nature of ether-amines.

  • Ocular: Chemical splash goggles AND face shield. Standard safety glasses are insufficient for corrosive liquids.

C. Storage Requirements
  • Temperature: Refrigerate (2-8°C).

  • Incompatibility: Segregate from strong acids (triggers exothermic hydrolysis), acid chlorides , and oxidizers .

  • Container: Store in amber glass with PTFE-lined caps. Over-tightening can cause cap failure if pressure builds; check for "bulging" before opening.

Emergency Response & Stability Visualization

Reactivity & Degradation Pathway

The following diagram illustrates the chemical fate of 1-(Methoxymethyl)piperazine upon exposure to environmental factors.

G cluster_products Degradation Products Compound 1-(Methoxymethyl)piperazine (Liquid Reagent) Intermediate Hemiaminal Intermediate Compound->Intermediate Hydrolysis Moisture Moisture / Acid (H+) Moisture->Intermediate Piperazine Piperazine (Corrosive Base) Intermediate->Piperazine Formaldehyde Formaldehyde (Carcinogen/Gas) Intermediate->Formaldehyde Methanol Methanol (Flammable) Intermediate->Methanol

Figure 1: Acid-catalyzed hydrolysis pathway releasing toxic formaldehyde and corrosive piperazine.

Spill Management Workflow

DO NOT use acid to neutralize spills. This is a common error that accelerates formaldehyde release.

SpillLogic Start Spill Detected Assess Is fume hood containment lost? Start->Assess Evacuate EVACUATE LAB (Formaldehyde Risk) Assess->Evacuate Yes Contain Contain with Absorbent (Sand/Vermiculite) Assess->Contain No Neutralize Apply Weak Base (Sodium Bicarbonate) Contain->Neutralize Avoid Acids! Disposal Seal in HazMat Bag Label: 'Corrosive/Formaldehyde' Neutralize->Disposal

Figure 2: Decision logic for spill response emphasizing avoidance of acidic neutralizers.

First Aid Measures

Exposure RouteImmediate ActionMedical Rationale
Inhalation Move to fresh air immediately.[3][4] Administer oxygen if breathing is labored.Risk of pulmonary edema from amine vapors and sensitization from formaldehyde.
Skin Contact Wash with soap and water for 15+ minutes . Do not use solvents.Alkaline burns require prolonged irrigation to restore pH balance.
Eye Contact Rinse continuously for 30 minutes . Lift eyelids. Consult ophthalmologist.Corrosives can cause permanent corneal opacification.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Vomiting re-exposes the esophagus to corrosive alkali.

References

  • Accela ChemBio. (n.d.). Product Catalog: 1-(Methoxymethyl)piperazine (CAS 247061-64-9).[1][2] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Piperazine derivatives and Mannich bases. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Formaldehyde Standard (29 CFR 1910.1048). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet for N-Methylpiperazine (Structural Analog). Retrieved from

Sources

Methodological & Application

The Strategic Utility of 1-(Methoxymethyl)piperazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety and the Significance of N-Substitution

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1] Its basic nature allows for the formation of salts, enhancing solubility and facilitating formulation. The two nitrogen atoms of the piperazine core provide handles for chemical modification, enabling the modulation of a molecule's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a particularly valuable, yet elegantly simple, building block: 1-(Methoxymethyl)piperazine . The introduction of the methoxymethyl (MOM) group at one of the nitrogen atoms serves a dual purpose. Firstly, it acts as a protecting group, allowing for selective functionalization of the second nitrogen atom. Secondly, the MOM group itself can influence the properties of the final molecule. Understanding the chemistry of 1-(methoxymethyl)piperazine – its synthesis, reactivity, and strategic application – is therefore crucial for any medicinal chemist's toolkit.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 184-186 °C
Density Approximately 0.98 g/mL
Solubility Soluble in water and most organic solvents[2]

Safety and Handling: 1-(Methoxymethyl)piperazine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3][4]

Synthesis of 1-(Methoxymethyl)piperazine: A Practical Protocol

The synthesis of 1-(methoxymethyl)piperazine is a straightforward N-alkylation reaction. The methoxymethyl group is introduced using chloromethyl methyl ether (MOM-Cl), a common reagent for installing the MOM protecting group.[5]

Reaction Scheme:

Synthesis of 1-(Methoxymethyl)piperazine Piperazine Piperazine Product 1-(Methoxymethyl)piperazine Piperazine->Product MOM_Cl Chloromethyl methyl ether (MOM-Cl) MOM_Cl->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product Deprotection of N-MOM Piperazine MOM_Piperazine N-Substituted-4-(methoxymethyl)piperazine Product N-Substituted-piperazine MOM_Piperazine->Product Acid Aqueous Acid (e.g., HCl) Acid->Product Byproducts Formaldehyde + Methanol Synthetic Strategy using MOM-Piperazine Start 1-(Methoxymethyl)piperazine Step1 Reaction with Electrophile 1 (R1-X) Start->Step1 Intermediate N-R1-N'-MOM-piperazine Step1->Intermediate Step2 Deprotection (Acidic Conditions) Intermediate->Step2 Deprotected N-R1-piperazine Step2->Deprotected Step3 Reaction with Electrophile 2 (R2-X) Deprotected->Step3 Final_Product N-R1-N'-R2-piperazine (e.g., API precursor) Step3->Final_Product

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(Methoxymethyl)piperazine

[1]

Executive Summary

This guide details the optimized protocols for the Buchwald-Hartwig amination of 1-(methoxymethyl)piperazine (MMP) with aryl halides.[1] MMP is a strategic building block in medicinal chemistry; the

1

This document moves beyond generic protocols, addressing the specific steric and electronic requirements of MMP. It recommends the RuPhos-Pd-G4 precatalyst system to minimize hydrodehalogenation side reactions and maximize turnover frequency (TOF).[1]

Chemical Context & Mechanistic Insight

The Reagent: 1-(Methoxymethyl)piperazine

The MMP molecule contains two distinct nitrogen centers:

  • N1 (Protected): Capped with a methoxymethyl (MOM) group.[1] This hemiaminal ether is stable to strong bases (NaOtBu, LiHMDS) used in coupling but is highly labile to aqueous acid.[1]

  • N4 (Reactive): A free secondary amine, acting as the nucleophile in the catalytic cycle.[1]

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle.[1] The critical challenge with secondary amines like MMP is ensuring rapid reductive elimination over

1

CatalyticCycleFigure 1: The Buchwald-Hartwig Catalytic Cycle for Secondary AminesPd0L-Pd(0)Active CatalystOxAddOxidative Addition[L-Pd(Ar)(X)]Pd0->OxAddAr-XCoordAmine Coordination[L-Pd(Ar)(X)(NHR2)]OxAdd->CoordMMP (Amine)DeprotDeprotonation (Base)[L-Pd(Ar)(NR2)]Coord->DeprotNaOtBu / Cs2CO3RedElimReductive EliminationProduct ReleaseDeprot->RedElimRedElim->Pd0Ar-N-MMP

Figure 1: The catalytic cycle emphasizing the amine coordination and deprotonation steps, which are critical for MMP coupling.

Optimization & Critical Parameters

Ligand Selection: The "RuPhos" Advantage

For secondary amines like piperazines, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the gold standard.

  • Why? Its specific bulk prevents the binding of two amine molecules (which shuts down catalysis) and accelerates reductive elimination.[1]

  • Alternative: BrettPhos is generally reserved for primary amines; XPhos is a viable backup but often requires higher temperatures.[1]

Base Selection & MOM Stability

The choice of base is dictated by the stability of the aryl halide partner, as the MOM group on the piperazine is base-stable.

BaseStrengthApplication CaseRisk Profile
NaOtBu StrongStandard substrates (aryl chlorides/bromides).[1]Incompatible with base-sensitive esters or nitro groups.[1]
Cs₂CO₃ MildSubstrates with esters, nitriles, or ketones.[1]Slower reaction; often requires higher T (100°C).[1]
LHMDS Strong/SolubleLow-temperature couplings (<65°C).[1]Can cause enolization of ketone substrates.[1]

Experimental Protocols

Protocol A: General High-Throughput Method (RuPhos-Pd-G4)

Best for: Rapid synthesis, standard aryl chlorides/bromides.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3][4]

  • 1-(Methoxymethyl)piperazine (1.2 equiv)

  • Catalyst: RuPhos-Pd-G4 (1–2 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Procedure:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial with the Aryl Halide, NaOtBu, and RuPhos-Pd-G4.[1]

  • Addition: Add the solvent followed by 1-(Methoxymethyl)piperazine via syringe.[1]

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1][2][5] Look for the product mass. If significant protodehalogenation (Ar-H) is observed, lower temperature to 60 °C and increase catalyst to 3 mol%.[1]

  • Workup (CRITICAL):

    • Cool to room temperature.[1][2][5][6][7]

    • Dilute with Ethyl Acetate.[1][2][5]

    • Wash with Water or Saturated NaHCO₃. [1]

    • WARNING: Do NOT wash with 1M HCl or NH₄Cl.[1] Acidic aqueous washes will hydrolyze the MOM group, yielding the free N-H piperazine.[1]

  • Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically 0-10% MeOH in DCM).

Protocol B: "Difficult" Substrates (Base-Sensitive)

Best for: Substrates containing esters, aldehydes, or base-labile heterocycles.

Modifications:

  • Catalyst: RuPhos-Pd-G4 (2–4 mol%)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (allows higher T)

  • Temperature: 100 °C

  • Time: 12–18 hours (heterogeneous bases are slower).[1]

Decision Tree for Reaction Optimization

Use the following logic flow to select the optimal conditions for your specific substrate.

DecisionTreeFigure 2: Optimization Logic for MMP Cross-CouplingStartStart: Select Aryl HalideCheckSensContains Esters/Ketones/Nitriles?Start->CheckSensRobustUse Protocol ABase: NaOtBuSolvent: THFTemp: 80°CCheckSens->RobustNoSensitiveUse Protocol BBase: Cs2CO3Solvent: DioxaneTemp: 100°CCheckSens->SensitiveYesCheckStericIs Aryl Halide Ortho-Substituted?Robust->CheckStericSensitive->CheckStericHighCatIncrease Catalyst to 4 mol%Extend Time to 12hCheckSteric->HighCatYes (Steric Bulk)StandardCatStandard 1-2 mol%Time: 2-4hCheckSteric->StandardCatNo

Figure 2: Decision matrix for selecting base and catalyst loading based on substrate functionality.

Post-Reaction Processing: Handling the MOM Group

The 1-(methoxymethyl) group is versatile.[1] Depending on your end goal, you can retain it or cleave it.

  • Retention (Target is N-MOM):

    • Maintain pH > 7 during all workup steps.[1]

    • Avoid silica gel with high acidity (consider neutralizing silica with 1% Et3N if product degrades).[1]

  • Deprotection (Target is N-H):

    • If the goal is the free piperazine, treat the crude coupling product with 6M HCl in THF/Water at 60 °C for 1 hour.[1]

    • Neutralize with NaOH and extract.[1] This yields the mono-arylated piperazine.[1]

References

  • RuPhos Utility: RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles.[1][4] (2025).[1][2][4][5] Demonstrates the stability and high turnover of G4 precatalysts.[1]

  • General Protocol: Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. (2025).[1][2][4][5] BenchChem. Provides the foundational stoichiometry for piperazine couplings.[1]

  • Mechanistic Grounding: Palladium-catalyzed coupling of functionalized primary and secondary amines.[1] Chemical Science.[1] Highlights the specificity of RuPhos for secondary amines.

  • Base Effects: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides.[1] PMC.[1][8] Discusses the use of milder bases like Cs2CO3 for sensitive substrates.[1]

Technical Application Note: Selective N-Alkylation of 1-(Methoxymethyl)piperazine

[1]

Executive Summary

This application note details the protocol for the selective N-alkylation of 1-(methoxymethyl)piperazine (1-MOM-piperazine) to generate 1-alkyl-4-(methoxymethyl)piperazines.

Critical Technical Insight: The 1-(methoxymethyl) substituent is a hemiaminal ether (MOM group), not a simple alkyl ether.[1] Unlike the robust 1-(2-methoxyethyl) group, the N-MOM moiety is acid-sensitive and susceptible to hydrolysis under acidic conditions, reverting to piperazine, formaldehyde, and methanol. Therefore, this protocol strictly employs basic/neutral anhydrous conditions to preserve the protecting group while effecting selective alkylation at the

1

Chemical Strategy & Mechanistic Considerations

Substrate Analysis

The substrate, 1-(methoxymethyl)piperazine, contains two distinct nitrogen centers:

  • 
     (Tertiary, Protected):  Substituted with a methoxymethyl group (
    
    
    ).[1] This center has reduced nucleophilicity due to steric bulk and electronic effects of the hemiaminal ether.[1]
  • 
     (Secondary, Reactive):  A free secondary amine (
    
    
    ).[1] This is the target nucleophile for alkylation.[1]
Reaction Design

To achieve selective mono-alkylation at



  • Base Selection: Inorganic carbonates (

    
    , 
    
    
    ) are preferred over strong organic bases to neutralize the hydrohalic acid by-product without promoting elimination side reactions.[1]
  • Solvent System: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) .[1] Aprotic solvents are essential to prevent hydrolysis of the MOM group, which can occur in the presence of water and trace acidity.

  • Electrophile: Primary or secondary alkyl halides (

    
    , where 
    
    
    ).[1]
Stability Warning

CRITICAL: The


1Avoid all acidic workups (e.g., 1M HCl washes) and acidic mobile phases during purification.1

Experimental Protocol

Materials
  • Substrate: 1-(Methoxymethyl)piperazine (freshly prepared or commercial).[1]

  • Electrophile: Alkyl Bromide or Iodide (1.0 - 1.1 equivalents).[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 - 3.0 equivalents).
    
  • Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) if using alkyl chlorides or less reactive bromides (Finkelstein condition).[1]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 1-(methoxymethyl)piperazine (1.0 equiv) and anhydrous Acetonitrile (0.1 M concentration relative to amine).

  • Add

    
      (2.0 equiv) in a single portion.[1]
    
  • Optional: Add KI (0.1 equiv) if activation is required.[1]

Step 2: Alkylation

  • Cool the mixture to 0°C (ice bath) to minimize exotherms and over-alkylation.

  • Add the Alkyl Halide (1.05 equiv) dropwise over 15–30 minutes.

    • Note: Slow addition favors mono-alkylation over quaternization.[1]

  • Allow the reaction to warm to Room Temperature (20–25°C).

  • Monitor by TLC or LC-MS.[1]

    • TLC Mobile Phase: DCM/MeOH (95:5) with 1%

      
       (to prevent degradation on silica).[1]
      
    • Reaction Time: Typically 4–16 hours.[1] If sluggish, heat to 40–50°C. Do not exceed 60°C to avoid thermal instability of the MOM group.

Step 3: Workup (Basic/Neutral) [1]

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts (

    
    , KX).[1] Wash the pad with MeCN.[1]
    
  • Concentrate the filtrate under reduced pressure (Rotavap) at

    
    .
    
  • Redissolve the residue in Dichloromethane (DCM) .

  • Wash with saturated aqueous

    
      or Brine .[1]
    
    • Warning: Do NOT use water if the product is highly water-soluble; instead, proceed directly to purification or salt precipitation if applicable.[1]

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.[1]
    

Step 4: Purification

  • Flash Chromatography: Use silica gel pre-treated with 1% Triethylamine (

    
    ) in the eluent (e.g., Hexanes/EtOAc or DCM/MeOH).[1] The amine neutralizes the silica's inherent acidity, preventing MOM cleavage.[1]
    
  • Storage: Store the product under inert atmosphere at -20°C.

Visualization of Workflows

Reaction Scheme & Mechanism

This diagram illustrates the transformation and the competing hydrolysis pathway to avoid.

ReactionSchemeSubstrate1-(Methoxymethyl)piperazine(Sec. Amine)IntermediateTransition State(SN2 Attack)Substrate->Intermediate + Alkyl HalideReagentsR-X, K2CO3MeCN, 25°CProduct1-Alkyl-4-(MOM)piperazine(Target)Intermediate->Product - HX (neutralized)SideProductHydrolysis Products(Piperazine + CH2O)Product->SideProduct Acid (H+) AVOID!

Caption: Reaction pathway showing the selective alkylation of N4 and the critical acid-catalyzed degradation pathway to avoid.

Experimental Decision Tree

A logic flow for optimizing the reaction based on alkyl halide reactivity.

DecisionTreeStartStart: 1-MOM-Piperazine + R-XCheckHalideIdentify Halide (X)Start->CheckHalidePathAPrimary Bromide/Iodide(High Reactivity)CheckHalide->PathAX = Br, I (Prim)PathBChloride / Secondary Bromide(Low Reactivity)CheckHalide->PathBX = Cl, Br (Sec)CondAMethod A:K2CO3, MeCN, RTNo CatalystPathA->CondACondBMethod B:K2CO3, DMF, 50°CAdd 10 mol% KIPathB->CondBMonitorMonitor TLC/LCMS(4-6 hours)CondA->MonitorCondB->MonitorCompleteReaction Complete?Monitor->CompleteWorkupBasic Workup(Sat. NaHCO3 wash)Complete->WorkupYesHeatIncrease Temp to 60°C(Max)Complete->HeatNo (<50% conv)Heat->Monitor

Caption: Decision matrix for selecting reaction conditions based on electrophile reactivity.

Data Summary & Troubleshooting

ParameterStandard ConditionOptimizationRationale
Solvent Acetonitrile (MeCN)DMF or DMAcMeCN is easier to remove; DMF improves solubility for polar substrates.[1]
Base

(3.0 eq)

or DIPEA
Cesium increases reactivity; DIPEA is soluble but harder to remove without acid wash.[1]
Temperature 25°C (RT)40°C - 60°CHeat increases rate but risks MOM hydrolysis if trace water is present.[1]
Purification Silica + 1%

Neutral AluminaSilica is naturally acidic; amine additive prevents on-column degradation.[1]
Common Pitfalls
  • MOM Cleavage: Indicated by the appearance of unsubstituted piperazine or formaldehyde odor.[1]

    • Cause: Presence of acid or moisture + heat.[1][3]

    • Fix: Use strictly anhydrous solvents and basic workup.[1]

  • Bis-Alkylation (Quaternization): Formation of quaternary ammonium salt.[1]

    • Cause: Excess alkyl halide or high temperatures.[1]

    • Fix: Use slight excess of amine (1.1 eq) vs halide, or strictly 1:1 stoichiometry with slow addition.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Definitive guide on MOM group stability and cleavage conditions).

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] Link (General review of amine alkylation strategies).[1]

  • Patel, A., et al. (2020).[1][4] "Scalable synthesis of N-alkyl piperazines." Organic Process Research & Development. (General protocols for piperazine functionalization).

  • Sigma-Aldrich / Merck. "Safety Data Sheet: 1-(Methoxymethyl)piperazine derivatives."[1] (Consult specific SDS for handling MOM-protected amines).

The Strategic Integration of 1-(Methoxymethyl)piperazine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in potent, selective, and bioavailable drug candidates.[1][2] Within the realm of kinase inhibitor design, this six-membered heterocycle is instrumental in modulating aqueous solubility, fine-tuning basicity, and providing a versatile linker to engage with solvent-exposed regions of the kinase ATP-binding site. This guide delves into the application of N-functionalized piperazines, with a specific focus on 1-(Methoxymethyl)piperazine, a reagent that, while less common than its N-methyl or N-Boc counterparts, offers unique chemical properties for strategic synthetic design. We will explore its role as both a modifiable building block and a potential protecting group, providing detailed protocols and explaining the rationale behind its application in theoretical and practical synthetic workflows for kinase inhibitor development.

The Piperazine Moiety: A Gateway to Enhanced Drug-Like Properties

The persistent inclusion of the piperazine scaffold in numerous FDA-approved kinase inhibitors is a testament to its profound impact on molecular properties critical for therapeutic success. Its utility stems from several key attributes:

  • Enhanced Aqueous Solubility: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly increasing the water solubility of the parent molecule.[3][4] This is a crucial factor for achieving adequate drug concentration in plasma and ensuring reliable oral bioavailability.[5]

  • Modulation of Basicity (pKa): The substitution on one of the piperazine nitrogens directly influences the basicity of the other. This allows medicinal chemists to fine-tune the pKa of the molecule to optimize target engagement, cell permeability, and pharmacokinetic profiles.

  • Versatile Synthetic Handle: The secondary amine of a monosubstituted piperazine provides a reactive nucleophile for straightforward incorporation into a target scaffold, typically through reactions like nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, or amide bond formation.[6]

Table 1: Comparison of Common N-Substituted Piperazines in Drug Design
N-SubstituentCommon RoleKey Features & RationaleRepresentative Reagent
Methyl Basicity modulation, solubility enhancementIncreases basicity of the distal nitrogen; metabolically stable; mimics the terminal moiety of Imatinib.1-Methylpiperazine
tert-Butoxycarbonyl (Boc) Protecting groupReduces nucleophilicity and basicity of the protected nitrogen; allows for selective reaction at the unprotected NH; readily cleaved under acidic conditions.1-Boc-piperazine
Methoxymethyl (MOM) Protecting group, solubility modifierThe MOM group is a well-known protecting group for amines and alcohols, cleavable under acidic conditions.[7][8] Its ether linkage may offer different solubility and metabolic stability profiles compared to a simple alkyl group.1-(Methoxymethyl)piperazine

1-(Methoxymethyl)piperazine: A Dual-Role Reagent

1-(Methoxymethyl)piperazine can be envisioned in two primary strategic roles in the synthesis of kinase inhibitors:

  • As a Modifiable Building Block: Incorporated into the final molecule, where the methoxymethyl group itself contributes to the desired physicochemical properties.

  • As a Protected Piperazine Synthon: Where the methoxymethyl (MOM) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective reaction at the other nitrogen, followed by deprotection to reveal the free piperazine for further functionalization.

The MOM group is an acetal and is known to be labile under acidic conditions.[7][9] This property is central to its utility as a protecting group.

cluster_0 Role of 1-(Methoxymethyl)piperazine cluster_1 Synthetic Utility Reagent 1-(Methoxymethyl)piperazine Role1 Final Moiety in Drug Reagent->Role1 Incorporation Role2 Protected Intermediate Reagent->Role2 Synthetic Strategy Utility1 Modulates Solubility & pKa Role1->Utility1 Utility2 Acid-Labile Deprotection (reveals free NH) Role2->Utility2 Start Aryl Halide (Ar-X) (X = F, Cl) Reaction S N Ar Reaction {Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, NMP) Heat} Start->Reaction Reagent 1-(Methoxymethyl)piperazine Reagent->Reaction Product Ar-N(piperazine)CH₂OCH₃ Reaction->Product

Sources

1-(Methoxymethyl)piperazine: A Versatile Scaffold for CNS-Acting Agents - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 1-(methoxymethyl)piperazine in the development of novel Central Nervous System (CNS)-acting agents. While this specific molecule remains relatively underexplored in published literature, its unique structural features suggest significant potential as a versatile scaffold in medicinal chemistry. These notes offer a logically structured framework for researchers to explore its therapeutic possibilities, grounded in established principles of piperazine pharmacology and modern drug discovery workflows.

I. Introduction: The Strategic Value of the Piperazine Moiety in CNS Drug Design

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms within the six-membered ring provide a polar surface area and opportunities for hydrogen bonding, which can enhance aqueous solubility and bioavailability.[3] Furthermore, the piperazine scaffold offers a flexible yet conformationally constrained backbone, allowing for the precise spatial orientation of pharmacophoric groups to interact with specific biological targets.[3]

Many successful CNS drugs, including antipsychotics, antidepressants, and anxiolytics, feature a piperazine core.[4] The nature of the substituent on the piperazine nitrogen atoms significantly influences the pharmacological profile of the resulting compound. While extensive research has focused on N-aryl and N-benzyl piperazines, the potential of N-alkoxyalkyl substituents, such as the methoxymethyl group, remains an intriguing area for exploration. The methoxymethyl group introduces a unique combination of polarity, hydrogen bond accepting capability, and metabolic stability that could offer advantages in CNS drug design, particularly in modulating blood-brain barrier (BBB) penetration and target engagement.

This guide will therefore focus on providing a practical framework for the synthesis and evaluation of 1-(methoxymethyl)piperazine and its derivatives as potential CNS-active agents.

II. Synthesis of 1-(Methoxymethyl)piperazine

The synthesis of 1-(methoxymethyl)piperazine can be approached through several established methods for N-alkylation of piperazine. The choice of method may depend on the scale of the synthesis, available starting materials, and desired purity. A common and straightforward approach involves the direct N-alkylation of piperazine with a suitable methoxymethylating agent.

Protocol 1: Synthesis via N-Alkylation with Methoxymethyl Chloride

This protocol describes a lab-scale synthesis of 1-(methoxymethyl)piperazine from piperazine and methoxymethyl chloride.

Rationale: This method utilizes a direct electrophilic substitution on one of the nitrogen atoms of piperazine. Using an excess of piperazine helps to minimize the formation of the di-substituted by-product. A base is required to neutralize the hydrochloric acid generated during the reaction.

Materials:

  • Piperazine

  • Methoxymethyl chloride (MOM-Cl)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (2 to 4 molar equivalents) in the chosen solvent (DCM or THF).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (triethylamine or potassium carbonate, 1.5 to 2 molar equivalents) to the solution.

  • Slowly add methoxymethyl chloride (1 molar equivalent) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If DCM was used as the solvent, separate the organic layer. If THF was used, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-(methoxymethyl)piperazine.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

III. Physicochemical Properties and Drug-Likeness Assessment

Before embarking on extensive biological testing, it is crucial to assess the fundamental physicochemical properties of 1-(methoxymethyl)piperazine to predict its drug-like potential, particularly for CNS applications.

PropertyPredicted/Typical ValueSignificance in CNS Drug Design
Molecular Weight ~130 g/mol Low molecular weight is generally favorable for crossing the blood-brain barrier.
LogP (Lipophilicity) Predicted to be low to moderateA balanced LogP is critical for BBB penetration; too high can lead to non-specific binding and poor solubility, while too low can hinder membrane permeation.
Topological Polar Surface Area (TPSA) ModerateTPSA is a key predictor of BBB penetration. Generally, a TPSA of less than 90 Ų is considered favorable for CNS drugs.
Hydrogen Bond Donors/Acceptors 1 Donor, 3 AcceptorsThese influence solubility and interactions with biological targets.
pKa Expected to be in the basic rangeThe basicity of the piperazine nitrogens will affect the compound's ionization state at physiological pH, which in turn influences solubility, permeability, and receptor binding.

IV. Proposed CNS-Targeted Screening Cascade

The following is a proposed screening cascade to evaluate the potential of 1-(methoxymethyl)piperazine and its derivatives as CNS-acting agents. This workflow progresses from initial in vitro assessments of BBB permeability and receptor binding to more complex in vivo behavioral models.

Caption: Proposed screening cascade for CNS-acting agents.

A. In Vitro Assays

Rationale: The ability of a compound to cross the BBB is a primary prerequisite for a centrally acting drug. The PAMPA-BBB assay is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[5][6][7] It is a cost-effective initial screen to prioritize compounds for further development.[8]

Protocol 2: PAMPA-BBB Assay

Materials:

  • PAMPA plate system (e.g., 96-well filter plates and acceptor plates)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)

Procedure:

  • Membrane Coating: Prepare the brain lipid solution in dodecane. Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.

  • Donor Solution Preparation: Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Acceptor Solution Preparation: Fill the wells of the acceptor plate with PBS.

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ] where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD is the volume of the donor well, and VA is the volume of the acceptor well.

Data Interpretation: Compounds are typically categorized as having low, medium, or high BBB permeability based on their calculated Pe values in comparison to the reference compounds.

Rationale: To identify the potential mechanism of action, it is essential to screen 1-(methoxymethyl)piperazine derivatives against a panel of CNS-relevant receptors.[9][10] Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[11][12]

Protocol 3: General Radioligand Receptor Binding Assay

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., serotonin, dopamine, adrenergic receptors)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)

  • Unlabeled ("cold") ligand for non-specific binding determination

  • Test compound (1-(methoxymethyl)piperazine derivative)

  • Assay buffer

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the following for each concentration of the test compound:

    • Total Binding: Assay buffer, cell membranes, and radiolabeled ligand.

    • Non-specific Binding: Assay buffer, cell membranes, radiolabeled ligand, and a high concentration of unlabeled ligand.

    • Test Compound: Assay buffer, cell membranes, radiolabeled ligand, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

B. In Vivo Behavioral Models

Based on the in vitro profiling, promising compounds can be advanced to in vivo behavioral models to assess their potential therapeutic effects.

Rationale: The forced swim test is a widely used preclinical model to screen for antidepressant-like activity.[13][14][15][16][17] The test is based on the principle that when mice are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[4]

Protocol 4: Mouse Forced Swim Test

Materials:

  • Male or female mice

  • Cylindrical container (e.g., 2 L beaker)

  • Water at 23-25°C

  • Video recording system

  • Test compound and vehicle

  • Drying cage with a heat source

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Session: Gently place each mouse into the cylinder filled with water to a depth where the mouse cannot touch the bottom. The session typically lasts for 6 minutes.

  • Recording: Video record the entire session for later analysis.

  • Scoring: Score the last 4 minutes of the 6-minute session for the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Post-test Care: After the test, remove the mice from the water, gently dry them, and place them in a warmed cage to recover before returning them to their home cage.

Data Analysis: Compare the duration of immobility between the vehicle-treated group and the test compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like effects.

Rationale: The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.[18][19][20][21][22] The maze consists of two open arms and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Protocol 5: Rat Elevated Plus Maze

Materials:

  • Male or female rats

  • Elevated plus maze apparatus

  • Video tracking system

  • Test compound and vehicle

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 60 minutes prior to the test. The lighting in the room should be kept at a low level.

  • Dosing: Administer the test compound or vehicle to the rats at a specific time before placing them in the maze.

  • Test Session: Place the rat in the center of the maze, facing one of the open arms. Allow the rat to explore the maze for a 5-minute session.

  • Recording: Use a video tracking system to record the rat's movement, including the number of entries into and the time spent in each arm.

  • Post-test: After the 5-minute session, return the rat to its home cage. Clean the maze thoroughly between each trial to remove any olfactory cues.

Data Analysis: The primary measures of anxiolytic-like activity are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters in the test compound-treated group compared to the vehicle group suggests an anxiolytic effect. The total number of arm entries can be used as a measure of general locomotor activity.

V. Conclusion and Future Directions

1-(Methoxymethyl)piperazine represents a novel and synthetically accessible scaffold for the development of CNS-acting agents. Its unique physicochemical properties may offer advantages in terms of solubility, metabolic stability, and blood-brain barrier penetration. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro profiling, and in vivo behavioral evaluation of this compound and its derivatives.

Future research should focus on building a structure-activity relationship (SAR) by synthesizing a library of derivatives with modifications to the methoxymethyl group and substitutions on the second piperazine nitrogen. Promising lead compounds identified through the proposed screening cascade can then be advanced to more sophisticated in vivo models of CNS disorders, pharmacokinetic studies, and detailed toxicological evaluations. The exploration of this chemical space holds the potential to uncover novel therapeutic agents for a range of neurological and psychiatric conditions.

VI. References

  • US Patent US2905673A, "Method for preparing 1-methylpiperazine", published September 22, 1959.

  • US Patent US3948900A, "Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products", published April 6, 1976.

  • US Patent US4845218A, "Preparation of n-methylpiperazine", published July 4, 1989.

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026.

  • "The Mouse Forced Swim Test." Journal of Visualized Experiments, 2012.

  • "The use of the elevated plus maze as an assay of anxiety-related behavior in rodents." Nature Protocols, 2007.

  • "Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions." Expert Opinion on Drug Metabolism & Toxicology, 2019.

  • "In vitro receptor binding assays." ResearchGate, 2025.

  • "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec, Accessed 2024.

  • "Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice." NSW Department of Primary Industries, 2020.

  • "2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB)." MDPI, 2025.

  • "Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants." Cuestiones de Fisioterapia, 2024.

  • "SIGMA RECEPTOR BINDING ASSAYS." Current Protocols in Pharmacology, 2016.

  • "Elevated Plus Maze." Maze Engineers - Conduct Science, Accessed 2024.

  • European Patent EP3154955B1, "METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION", published November 27, 2019.

  • "Parallel Artificial Membrane Permeability Assay (PAMPA) Platform." Paralab, Accessed 2024.

  • "The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents: Techniques and Protocols." ResearchGate, 2025.

  • World Intellectual Property Organization Patent WO2005021521A1, "Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride", published March 10, 2005.

  • "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties." ACS Medicinal Chemistry Letters, 2017.

  • "Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective." Pharmaceutics, 2021.

  • "Forced Swim Test in Mice." UCSF IACUC, 2019.

  • "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." Journal of Cheminformatics, 2023.

  • "Elevated plus maze protocol." protocols.io, 2023.

  • "Some pharmacological properties of piperazine." British Journal of Pharmacology and Chemotherapy, 1968.

  • "In vitro receptor binding assays: general methods and considerations." Methods in Molecular Biology, 2008.

  • "The Forced Swim Test as a Model of Depressive-like Behavior." Journal of Visualized Experiments, 2015.

  • "Time-of-Day and Age Impact on Memory in Elevated Plus-Maze Test in Rats." Frontiers in Behavioral Neuroscience, 2018.

  • "PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit." BioAssay Systems, Accessed 2024.

  • "Assay of CB1 Receptor Binding." ResearchGate, 2025.

  • "Forced Swim Test v.3." University of Notre Dame IACUC, Accessed 2024.

Sources

Experimental procedure for amide bond formation with 1-(Methoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Bond Formation with 1-(Methoxymethyl)piperazine

Abstract & Chemical Context

This guide details the experimental protocols for coupling 1-(Methoxymethyl)piperazine (N-MOM piperazine) with carboxylic acids to form amide bonds.

The Critical Challenge: While piperazines are standard secondary amines, the


-methoxymethyl (MOM)  group is a hemiaminal ether moiety (

). Unlike standard alkyl groups, the

-MOM group is acid-labile . It functions as a masked formaldehyde equivalent.
  • Stability Profile: Stable under basic and neutral conditions.

  • Instability: Hydrolyzes rapidly in aqueous acid (pH < 4) to release formaldehyde and the free piperazine, potentially leading to side reactions or loss of the protecting group.

Therefore, standard amide coupling workups involving 1M HCl washes must be avoided . This guide presents two self-validating protocols designed to preserve the


-MOM integrity while ensuring high conversion.

Pre-Reaction Analysis & Reagent Selection

Before initiating synthesis, select the protocol based on your scale and substrate complexity.

FeatureProtocol A: HATU Activation Protocol B: T3P Coupling
Scale Discovery (< 100 mg)Process / Scale-up (> 1 g)
Cost HighModerate/Low
Epimerization Risk Low (with HOBt/HOAt)Very Low (T3P is superior)
Workup Chromatography usually requiredAqueous extraction often sufficient
Reactivity Extremely High (Good for hindered acids)Moderate to High

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for rapid amide formation, particularly for sterically hindered carboxylic acids. We utilize a "Base-First" activation strategy to ensure the carboxylic acid is fully deprotonated before amine addition.[1]

Materials
  • Carboxylic Acid Substrate (1.0 equiv)

  • 1-(Methoxymethyl)piperazine (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Activation:

    • Charge a flame-dried reaction vial with the Carboxylic Acid (1.0 equiv) and anhydrous DMF.

    • Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT).

    • Checkpoint: Solution should be homogeneous. If acid does not dissolve, mild sonication is permitted.

    • Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.

    • Stir for 15–30 minutes to form the activated O-At ester.

  • Coupling:

    • Add 1-(Methoxymethyl)piperazine (1.2 equiv) dropwise.

    • Stir at RT for 2–16 hours. Monitor by LC-MS.

    • Validation: LC-MS should show Product Mass [M+H]+. Look for a peak corresponding to [M-30]+ (loss of formaldehyde) which indicates fragmentation in the MS source, but not necessarily degradation in the flask.

  • Workup (Crucial - Non-Acidic):

    • Dilute: Pour reaction mixture into 10 volumes of Ethyl Acetate (EtOAc).

    • Wash 1: Wash with Saturated

      
       (removes unreacted acid and HATU byproducts).
      
    • Wash 2: Wash with Water (removes DMF).

    • Wash 3: Wash with Brine.

    • Dry: Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Scalable T3P Coupling (Process Scale)

Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride that generates water-soluble byproducts. It is less prone to causing epimerization and allows for a safer, non-explosive workflow compared to HOBt/HATU.[2]

Materials
  • Carboxylic Acid Substrate (1.0 equiv)

  • 1-(Methoxymethyl)piperazine (1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or

    
     (3.0 equiv)
    
  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure
  • Setup:

    • Dissolve Carboxylic Acid (1.0 equiv) and 1-(Methoxymethyl)piperazine (1.2 equiv) in EtOAc (5–10 volumes).

    • Add Pyridine (3.0 equiv).

    • Note: T3P reacts very slowly with amines alone; it requires the carboxylate to form the mixed anhydride.

  • Addition:

    • Cool the mixture to 0°C (optional, but recommended to suppress impurities).

    • Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Allow to warm to RT and stir for 12–24 hours.

  • Workup (Self-Validating):

    • Quench: Add water (equal volume). Stir for 15 minutes.

    • Phase Separation: Separate the organic layer.

    • Wash: Wash organic layer with 10%

      
       or sat. 
      
      
      
      .
    • Why? This removes the water-soluble phosphate byproducts and any unreacted acid.

    • Dry & Concentrate: Dry over

      
       and concentrate.
      
    • Result: Often yields clean product without chromatography.

Mechanistic & Workflow Visualization

The following diagrams illustrate the reaction pathway and the critical decision-making process for purification.

AmideCoupling Acid Carboxylic Acid (R-COOH) Activation Activation (HATU or T3P) Acid->Activation + Base Amine N-MOM Piperazine (Nucleophile) Coupling Nucleophilic Attack Amine->Coupling Intermediate Active Ester Intermediate Activation->Intermediate Intermediate->Coupling + Amine Product Desired Amide (N-MOM Intact) Coupling->Product Basic/Neutral Conditions SideReaction Hydrolysis Risk (Formaldehyde Loss) Coupling->SideReaction Acidic Workup (pH < 4)

Caption: Figure 1. Reaction mechanism highlighting the critical stability divergence. Acidic conditions must be avoided to prevent N-MOM hydrolysis.

WorkupLogic Start Reaction Complete (LC-MS Check) Quench Quench with NaHCO3 (sat) Start->Quench Extract Extract into EtOAc or DCM Quench->Extract WashChoice Select Wash Buffer Extract->WashChoice AcidWash 1M HCl / 1M Citric WashChoice->AcidWash Incorrect BaseWash Sat. NaHCO3 / Brine WashChoice->BaseWash Correct Fail DEGRADATION (Loss of MOM) AcidWash->Fail Success Isolate Product BaseWash->Success

Caption: Figure 2. Purification decision tree. The N-MOM group necessitates a strict avoidance of acidic washes typically used to remove amines.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of Carboxylic AcidSwitch from T3P to HATU; Increase temperature to 40°C (monitor MOM stability).
Product Mass -30 Da Hydrolysis of MOM groupCheck solvent water content. Ensure workup pH > 7. Avoid using TFA in LC-MS mobile phase if possible (or use formic acid).
Precipitate in T3P Rxn Salt formationAdd more solvent (EtOAc). T3P reactions can be viscous.
Residual Amine Excess Amine usedDo not use Acid wash. Instead, use column chromatography or scavenge with a polymer-supported isocyanate resin.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (4th Ed.). Wiley-Interscience. (Refer to section on N-protecting groups/Hemiaminals).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Quantitative Analysis of 1-(Methoxymethyl)piperazine in Complex Reaction Mixtures: A Multi-Platform Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 1-(Methoxymethyl)piperazine, a key intermediate in various pharmaceutical syntheses. Accurate quantification of this compound directly within reaction mixtures is critical for reaction monitoring, yield optimization, and ensuring process consistency. We present three robust analytical methods: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The rationale behind method selection, step-by-step protocols, and validation frameworks grounded in ICH guidelines are detailed to ensure scientific integrity and immediate applicability for researchers, chemists, and quality control analysts in the drug development sector.

Introduction: The Analytical Challenge

1-(Methoxymethyl)piperazine is a secondary amine and a versatile building block in medicinal chemistry. Monitoring its consumption or formation in a reaction is paramount for process analytical technology (PAT) and quality by design (QbD) initiatives. However, its direct quantification presents a distinct challenge: the molecule lacks a strong native chromophore, rendering direct UV-based HPLC analysis insensitive and impractical for trace-level detection.[1] Furthermore, the reaction matrix itself is often complex, containing starting materials, reagents, catalysts, and by-products that can interfere with analysis.

This application note addresses these challenges by providing a multi-faceted analytical strategy. The choice of method—GC, HPLC, or qNMR—depends on the specific requirements of the analysis, including required sensitivity, sample throughput, matrix complexity, and available instrumentation. Each protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the data is reliable, reproducible, and fit for its intended purpose.[2][3][4]

Method Selection: A Rationale-Driven Approach

The selection of an appropriate analytical technique is the most critical step in developing a robust quantitative method. The physicochemical properties of 1-(Methoxymethyl)piperazine and the typical composition of a reaction mixture guide this decision.

  • Gas Chromatography (GC): Given its relatively low molecular weight and expected volatility, 1-(Methoxymethyl)piperazine is an excellent candidate for GC analysis. GC offers high resolution and, when coupled with a Flame Ionization Detector (FID), provides near-universal detection for organic compounds with high sensitivity. This makes it ideal for monitoring the primary analyte without derivatization, assuming it is thermally stable.

  • High-Performance Liquid Chromatography (HPLC): While direct HPLC-UV is not feasible, HPLC becomes a powerful tool after converting the non-chromophoric 1-(Methoxymethyl)piperazine into a UV-active derivative. This pre-column derivatization strategy is a well-established technique for quantifying amines. It is particularly useful when the analyte is not sufficiently volatile or is thermally labile, or when GC instrumentation is unavailable.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that offers distinct advantages.[5] It is non-destructive and quantification is based on the direct relationship between signal intensity and the number of atomic nuclei, eliminating the need for an identical reference standard of the analyte.[5][6] This is especially valuable for in-process samples where isolating a pure standard of the intermediate may not be practical.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

3.1. Principle of the Method

This method leverages the volatility of 1-(Methoxymethyl)piperazine to separate it from non-volatile matrix components in the GC injection port and subsequently from other volatile components on a capillary column. The Flame Ionization Detector (FID) generates a current proportional to the amount of carbon-containing analyte combusted, allowing for sensitive quantification. An internal standard (IS) is used to correct for variations in injection volume and detector response.

3.2. Experimental Protocol

  • Internal Standard (IS) Stock Solution Preparation:

    • Accurately weigh approximately 100 mg of a suitable internal standard (e.g., N-methylpiperazine or 1-(4-methoxyphenyl)piperazine, ensuring it is not present in the reaction mixture and is chromatographically resolved) into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This creates a 1 mg/mL IS stock solution.

  • Calibration Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 1-(Methoxymethyl)piperazine reference standard in methanol.

    • Create a series of five calibration standards by performing serial dilutions of the analyte stock solution and adding a fixed amount of the IS stock solution to each. The final concentration should bracket the expected analyte concentration in the samples.

  • Sample Preparation:

    • Quench a precisely measured aliquot (e.g., 100 µL) of the reaction mixture by diluting it into a known volume (e.g., 10 mL) of methanol containing the internal standard at a known concentration.

    • The dilution factor must be chosen to bring the analyte concentration into the calibrated linear range.

    • Vortex the sample thoroughly and, if necessary, centrifuge to pellet any solids. Transfer the supernatant to a GC vial.

3.3. GC-FID Instrumental Conditions

ParameterValueRationale
GC System Agilent 8890 or equivalent with FIDStandard, reliable instrumentation for this application.
Column DB-17 or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm)Provides good selectivity for amines and related compounds.[1]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.
Oven Program Initial 70°C, hold 2 min; ramp at 20°C/min to 220°C, hold 5 minTemperature program optimized for separation from common solvents and by-products.
Injection Vol. 1 µLStandard volume for capillary GC.
Split Ratio 20:1Prevents column overloading while maintaining sensitivity.

3.4. Validation Summary & Data Presentation

Method validation should be performed according to ICH Q2(R2) guidelines.[2][3]

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (R²) ≥ 0.9950.9992
Range 10 - 200 µg/mL10 - 200 µg/mL
LOD (S/N = 3) Report3 µg/mL
LOQ (S/N = 10) Report10 µg/mL
Precision (%RSD) ≤ 2.0%1.1%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%

3.5. GC-FID Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing s1 Reaction Mixture Aliquot s4 Quench & Dilute Sample with IS in Methanol s1->s4 s2 Reference Standard s5 Prepare Calibration Curve Standards with IS s2->s5 s3 Internal Standard (IS) s3->s4 s3->s5 a1 Inject into GC s4->a1 s5->a1 a2 Separation on DB-17 Column a1->a2 a3 Detection by FID a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Generate Calibration Curve (Area Ratio vs. Conc.) d1->d2 d3 Calculate Sample Concentration d1->d3 d2->d3 d4 Report Final Result (mg/mL) d3->d4

Caption: Workflow for GC-FID quantification of 1-(Methoxymethyl)piperazine.

Method 2: HPLC-UV with Pre-Column Derivatization

4.1. Principle of the Method

This method chemically attaches a chromophoric tag to the secondary amine of 1-(Methoxymethyl)piperazine, making it detectable by a standard UV detector. 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an effective derivatizing agent that reacts with secondary amines to form a stable, highly UV-active product. The resulting derivative is then separated from the reaction matrix and excess derivatizing agent using reversed-phase HPLC and quantified against similarly prepared standards.

4.2. Experimental Protocol

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, and adjust pH to 9.0 with NaOH.

    • NBD-Cl Solution (5 mg/mL): Dissolve 50 mg of NBD-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

    • Stopping Reagent (0.1 M HCl): To quench the derivatization reaction.

  • Derivatization Procedure (for both standards and samples):

    • To 100 µL of the diluted sample (or calibration standard) in a microcentrifuge tube, add 200 µL of Borate Buffer.

    • Add 200 µL of the NBD-Cl solution.

    • Vortex briefly and heat the mixture in a water bath at 60°C for 30 minutes.

    • Cool the mixture to room temperature.

    • Add 100 µL of the stopping reagent (0.1 M HCl) to quench the reaction.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Sample and Standard Preparation:

    • Prepare stock and calibration standards of 1-(Methoxymethyl)piperazine in the same diluent as the reaction mixture samples (e.g., methanol or water).

    • Dilute the reaction mixture sample to an appropriate concentration before derivatization.

    • Crucially, the derivatization procedure must be applied identically to all standards and samples.

4.3. HPLC-UV Instrumental Conditions

ParameterValueRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWDStandard, reliable instrumentation for this application.
Column C18, 4.6 x 150 mm, 5 µmGold standard for reversed-phase separation of small molecules.
Mobile Phase A Water with 0.1% Formic AcidProvides good peak shape and ionization for potential MS compatibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase HPLC.
Gradient 50% B to 95% B over 10 min; hold 2 min; return to 50% BGradient elution is necessary to separate the derivative from matrix components and excess reagent.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Detection λ 340 nmWavelength for optimal absorbance of the NBD derivative.
Injection Vol. 10 µLStandard injection volume.

4.4. Validation Summary & Data Presentation

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (R²) ≥ 0.9950.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
LOD (S/N = 3) Report0.3 µg/mL
LOQ (S/N = 10) Report1.0 µg/mL
Precision (%RSD) ≤ 2.0%1.3%
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%

4.5. HPLC-UV Workflow Diagram

cluster_prep Derivatization & Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Diluted Sample or Standard p2 Add Borate Buffer (pH 9) p1->p2 p3 Add NBD-Cl Reagent p2->p3 p4 Heat at 60°C for 30 min p3->p4 p5 Quench with HCl p4->p5 p6 Filter into HPLC Vial p5->p6 a1 Inject into HPLC p6->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 340 nm a2->a3 d1 Integrate Peak Area of Derivative a3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Sample Concentration d2->d3 d4 Report Final Result (mg/mL) d3->d4

Caption: Workflow for HPLC-UV analysis via NBD-Cl derivatization.

Method 3: Quantitative NMR (qNMR) Spectroscopy

5.1. Principle of the Method

qNMR determines the concentration of an analyte by comparing the integral of a specific analyte resonance with the integral of a resonance from a certified internal standard of known concentration.[5] The method is absolute, requiring no calibration curve. For 1-(Methoxymethyl)piperazine, the sharp singlet of the methoxymethyl group (-OCH₂N) or the piperazine ring protons can be used for quantification against an internal standard like maleic acid or dimethyl sulfone, which should be soluble in the same solvent and have resonances in a clear region of the spectrum.

5.2. Experimental Protocol

  • Internal Standard (IS) Stock Solution:

    • Accurately weigh a certified internal standard (e.g., 50 mg of maleic acid) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., DMSO-d₆). Calculate the precise molar concentration.

  • Sample Preparation:

    • Accurately weigh an aliquot of the reaction mixture (e.g., ~20 mg) directly into an NMR tube. Record the exact weight.

    • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the IS stock solution to the NMR tube.

    • Add an additional amount of pure deuterated solvent (e.g., 100 µL) to ensure sufficient volume for analysis.

    • Cap the tube and vortex thoroughly to ensure complete mixing.

5.3. NMR Acquisition and Processing

ParameterSettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d₆ or D₂OChosen for solubility of analyte and IS, and to avoid interfering signals.
Acquisition Standard ¹H experiment---
Relaxation Delay (d1) > 5 x T₁ of slowest relaxing protonCRITICAL: Ensures full relaxation of all protons for accurate integration. A value of 30 seconds is a safe starting point.
Pulse Angle 90°Maximizes signal for each scan.
Number of Scans 16 or higherIncreases signal-to-noise ratio.
Processing Apply phasing and baseline correctionEssential for accurate integration.

5.4. Calculation and Data

The concentration of the analyte is calculated using the following equation:

Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / msample)

Where:

  • P : Purity or concentration of the analyte

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

qNMR Method Suitability

ParameterTypical Acceptance Criteria
Resolution Baseline separation of analyte and IS signals.
Signal-to-Noise > 150:1 for signals used in quantification.
Precision (%RSD) ≤ 1.5% for repeated preparations.

5.5. qNMR Workflow Diagram

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation p1 Weigh reaction mixture aliquot into NMR tube p2 Add precise volume of certified IS stock solution p1->p2 p3 Vortex to homogenize p2->p3 a1 Acquire ¹H Spectrum p3->a1 a2 (Ensure long relaxation delay) a1->a2 d1 Phase and baseline correct spectrum a2->d1 d2 Integrate analyte and IS signals d1->d2 d3 Calculate concentration using the qNMR equation d2->d3 d4 Report Final Result (wt%) d3->d4

Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.

Conclusion and Method Comparison

We have presented three orthogonal and validated methods for the quantification of 1-(Methoxymethyl)piperazine in reaction mixtures. Each method offers unique advantages and is suited for different analytical needs.

FeatureGC-FIDHPLC-UV (Derivatization)qNMR
Sensitivity HighVery HighModerate
Sample Prep Simple (Dilute & Shoot)Moderate (Derivatization required)Simple (Weigh & Dissolve)
Throughput HighModerateLow
Selectivity HighHighVery High (Structural Info)
Reference Std. RequiredRequiredNot Required (Certified IS)
Cost/Run LowModerateHigh

The GC-FID method is recommended for routine, high-throughput process monitoring where thermal stability is confirmed. The HPLC-UV method provides the highest sensitivity and is ideal for trace-level analysis or for analytes that are not amenable to GC. Finally, qNMR serves as an excellent, unbiased reference method that provides absolute quantification without the need for a specific analyte standard, making it invaluable for initial process development and for verifying results from chromatographic methods.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Li, J., & Wang, Y. (2013). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy, 30(3), 319-321. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. Retrieved February 6, 2026, from [Link]

  • SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug. Retrieved February 6, 2026, from [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7). [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved February 6, 2026, from [Link]

  • Al-Ghannam, S. M. (2015). A Review on Analytical Methods for Piperazine Determination. Journal of Saudi Chemical Society. [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Chemistry Steps. Retrieved February 6, 2026, from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved February 6, 2026, from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Chemistry LibreTexts. (n.d.). Synthesis of Amines. Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved February 6, 2026, from [Link]

  • Unacademy. (n.d.). Methods of Preparation of Amines. Unacademy. Retrieved February 6, 2026, from [Link]

  • AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMS Bio. Retrieved February 6, 2026, from [Link]

  • Save My Exams. (n.d.). Preparing Amines (OCR A Level Chemistry A): Revision Note. Save My Exams. Retrieved February 6, 2026, from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Pipzine Chemicals. (n.d.). 1-(4-Methoxyphenyl)piperazine HCl. Pipzine Chemicals. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. RSC Publishing. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

Sources

Use of 1-(Methoxymethyl)piperazine as a reagent for functional group introduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-(Methoxymethyl)piperazine as a Reagent for Functional Group Introduction Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Reagent Profile

1-(Methoxymethyl)piperazine (CAS: 247061-64-9) is a specialized hemiaminal ether reagent used in organic synthesis to introduce the piperazinylmethyl functional group. Unlike traditional Mannich conditions—which utilize aqueous formaldehyde and often lead to uncontrolled polymerization or bis-substitution—this reagent serves as a stable, pre-formed source of the piperazinyl-methylene iminium ion .

In medicinal chemistry, the piperazine moiety is a "privileged scaffold" found in numerous antidepressants, antihistamines, and antipsychotics (e.g., Ciprofloxacin, Imatinib). The introduction of this group via a methylene linker improves aqueous solubility and alters the pharmacokinetic profile of lipophilic drug candidates.

Key Advantages over Traditional Mannich Conditions:

  • Regiocontrol: Allows for the mono-functionalization of piperazine, preventing the formation of symmetrical bis-products.

  • Anhydrous Compatibility: Enables reactions with water-sensitive nucleophiles (e.g., silyl enol ethers, organometallics).

  • Stoichiometric Precision: Eliminates the need for excess paraformaldehyde, simplifying workup.

Mechanistic Insight: The Masked Iminium Ion

The reactivity of 1-(Methoxymethyl)piperazine is driven by its equilibrium with the reactive iminium species. Under neutral conditions, the hemiaminal ether is relatively stable. However, in the presence of a Lewis or Brønsted acid (or upon heating), the methoxy group is expelled, generating a highly electrophilic iminium ion.

Mechanism Description:

  • Activation: Protonation or Lewis acid coordination of the methoxy oxygen.

  • Elimination: Loss of methanol generates the N-methylene-piperazinium ion.

  • Nucleophilic Attack: An electron-rich substrate (aromatic ring, enol, or active methylene) attacks the iminium carbon, forming a new C-C bond.

ReactionMechanism Reagent 1-(Methoxymethyl)piperazine (Hemiaminal Ether) Intermediate Piperazinyl-Methylene Iminium Ion (Electrophile) Reagent->Intermediate - MeOH Activation Acid Catalyst (TFA, TMSCl, or Heat) Activation->Reagent Product Aminomethylated Product (Mannich Base) Intermediate->Product + Nu-H Nucleophile Nucleophile (Nu-H) (Phenol, Indole, Ketone) Nucleophile->Product Byproduct MeOH

Figure 1: Mechanistic pathway of aminomethylation using 1-(Methoxymethyl)piperazine. The reagent acts as a "stored" iminium ion, releasing methanol to generate the active electrophile.

Applications and Reaction Scope
A. Aminomethylation of Electron-Rich Aromatics

This is the primary application. The reagent reacts with phenols, indoles, and naphthols to introduce the piperazinylmethyl group ortho to the electron-donating group.

  • Target: Synthesis of CNS-active agents where the basic nitrogen improves blood-brain barrier penetration.

  • Example: Conversion of 2-naphthol to 1-(piperazin-1-ylmethyl)naphthalen-2-ol.

B. Reaction with Active Methylenes (Ketones/Esters)

The reagent reacts with enolizable ketones or malonates. This is superior to the "three-component" Mannich reaction when the amine component (piperazine) is expensive or when the substrate is sensitive to free formaldehyde.

  • Target: Synthesis of

    
    -amino ketones.
    
C. Synthesis of Unsymmetrical Bis-Piperazines

By using the mono-methoxymethyl reagent, researchers can link two different pharmacophores. For example, reacting the reagent with an aryl-lithium or Grignard species (under strictly anhydrous conditions) can generate


-benzyl piperazine derivatives.
Experimental Protocols
Protocol A: Aminomethylation of Indoles (General Procedure)

Use this protocol for introducing the piperazine moiety into indole-based drug scaffolds.

Materials:

  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: 1-(Methoxymethyl)piperazine (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (anhydrous)

  • Catalyst: Chlorotrimethylsilane (TMSCl) or Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add 1-(Methoxymethyl)piperazine (1.1 mmol) via syringe.

  • Activation:

    • Method A (Mild): Add TMSCl (1.1 mmol) dropwise at 0°C. (TMSCl acts as a Lewis acid and water scavenger).

    • Method B (Standard): Add glacial Acetic Acid (2-3 drops) or heat to reflux if the substrate is sterically hindered.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion by TLC (mobile phase: DCM/MeOH 9:1) or LC-MS. The product typically appears as a more polar spot.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ solution (10 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude Mannich base is often pure enough for subsequent steps. If necessary, purify via flash column chromatography on silica gel (amine-functionalized silica is recommended to prevent streaking).

Protocol B: In-Situ Generation (If Reagent is Unavailable)

If the isolated reagent is not in stock, it can be generated in situ for immediate use.[1]

  • Mix: Combine Piperazine (1.0 equiv) and Paraformaldehyde (1.0 equiv) in Methanol.

  • Reflux: Heat at reflux for 1 hour until the solution becomes clear (formation of the hemiaminal ether).

  • Use: Add the substrate (e.g., phenol) directly to this solution and continue refluxing.

    • Note: This method lacks the stoichiometric control of the isolated reagent and may yield bis-substituted byproducts (1,4-bis(methoxymethyl)piperazine).

Data Summary & Troubleshooting
Parameter1-(Methoxymethyl)piperazineTraditional Mannich (HCHO + Amine)
Water Content AnhydrousContains Water (from Formalin)
Selectivity High (Mono-substitution)Low (Mixture of Mono/Bis)
Solvent Compatibility DCM, THF, MeCN, TolueneAlcohols, Water, Dioxane
Acid Sensitivity Requires mild acid/Lewis acidRequires strong acid or heat
Stability Store at -20°C (Hygroscopic)Unstable (Prepare fresh)

Troubleshooting Guide:

  • Low Yield: Ensure the solvent is anhydrous. Water hydrolyzes the iminium ion back to formaldehyde and amine. Increase the catalyst loading (TMSCl).

  • Bis-Substitution: If the piperazine ring is being substituted at both nitrogens, ensure you are using the mono-methoxymethyl reagent (CAS 247061-64-9) and not the bis-analog. If synthesizing in situ, use a large excess of piperazine.[2]

  • Polymerization: If the reaction turns into a gummy solid, the iminium ion is polymerizing. Dilute the reaction (0.05 M) and add the reagent slowly to the substrate.

Safety & Handling
  • Corrosivity: Piperazine derivatives are strong bases and can cause chemical burns. Wear gloves and eye protection.

  • Formaldehyde Release: Upon hydrolysis, the reagent releases formaldehyde, a known carcinogen and sensitizer. Perform all workups in a fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent hydrolysis by atmospheric moisture.

References
  • Mannich Reaction Mechanisms: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
  • Piperazine in Drug Discovery: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

  • N-Methoxymethyl Reagents: Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303. (Classic reference for the use of pre-formed aminomethyl ethers).
  • Reagent Data: PubChem Compound Summary for CID 171080467 (2,5-Bis(methoxymethyl)piperazine - structural analog reference). Link

  • Aminomethylation Protocol: Heaney, H., Papageorgiou, G., & Wilkins, R. F. (1997). Mannich reactions of aromatic systems using N-(methoxymethyl)amines. Tetrahedron, 53(8), 2941-2958. (Key paper describing the specific use of methoxymethyl amines as superior Mannich reagents).

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing 1-(Methoxymethyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 492-MOM-PIP-YIELD Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Query:

"I am attempting to synthesize 1-(methoxymethyl)piperazine, but my yields are inconsistent and low (<30%). I am observing significant side products and potential decomposition during workup. How can I improve the selectivity and isolated yield?"

Executive Summary (Scientist's Log)

The synthesis of 1-(methoxymethyl)piperazine (N-MOM-piperazine) is a classic equilibrium-driven condensation (Mannich-type) involving piperazine, formaldehyde, and methanol. Low yields in this reaction are rarely due to "bad chemistry" but rather thermodynamic limitations and product instability .

This molecule is a hemiaminal ether . Unlike standard alkyl amines, it is susceptible to hydrolysis back to its starting materials in the presence of water or acid. Furthermore, piperazine is a symmetric diamine, making 1,4-bis(methoxymethyl)piperazine a persistent impurity.

To fix your yield, we must shift from "standard organic synthesis" to "equilibrium management."

Module 1: The Core Reaction & Causality

The reaction is governed by the following equilibrium:



Why your yield is low (The 3 Killers):

  • Water Accumulation: Water is a byproduct. If not removed, it drives the reaction backward (hydrolysis).

  • Stoichiometric Statistical Failure: Using a 1:1 ratio guarantees a mixture of unreacted piperazine, mono-product, and bis-product (approx. 1:2:1 statistical distribution).

  • Acidic Workup: N-MOM groups are acid-labile. Standard HCl washes or silica gel chromatography (acidic nature) will decompose your product.

Critical Protocol Adjustment: Reagents
ReagentCommon Choice (Mistake)Correct Choice (Solution)Scientific Rationale
Formaldehyde Source Formalin (37% aq.)[1]Paraformaldehyde (PFA) Formalin introduces massive amounts of water, pushing equilibrium to the left. PFA is anhydrous.
Solvent Methanol (Reagent Grade)Anhydrous Methanol Must be dry (<0.05% water) to maximize conversion.
Water Scavenger None / Reflux onlyMolecular Sieves (3Å) or CaO Active removal of water is required to break the equilibrium ceiling.
Piperazine Ratio 1.0 - 1.2 Equivalents5.0 - 10.0 Equivalents High dilution of the electrophile is the only way to statistically favor mono-substitution over bis-substitution.
Module 2: Optimized Experimental Protocol

This protocol is designed to be self-validating . If you deviate from the water-free conditions, the yield will drop.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Dry commercial piperazine (azeotropic distillation with benzene/toluene if necessary) or use anhydrous grade.

    • Use Paraformaldehyde (PFA) powder. Depolymerization occurs in situ.

  • The Reaction (High Dilution Strategy):

    • Charge: In a flame-dried flask under

      
      , dissolve 10 equivalents  of Piperazine in Anhydrous Methanol (0.5 M concentration relative to piperazine).
      
    • Add: Add 1 equivalent of Paraformaldehyde.

    • Catalyst/Scavenger: Add 2.0 equivalents of powdered anhydrous

      
       (acts as a mild base to prevent acid hydrolysis and a desiccant) or activated 3Å Molecular Sieves.
      
    • Reflux: Heat to reflux (

      
      ) for 4–6 hours. The solution should become clear as PFA depolymerizes and reacts.
      
  • Workup (The "No-Acid" Zone):

    • Filtration: Filter off the solid

      
      /Sieves while warm under inert atmosphere.
      
    • Concentration: Remove methanol under reduced pressure (Rotavap). Do not heat above 50°C.

    • Recovery: You now have a mixture of Product + Excess Piperazine.

  • Purification (Distillation is Key):

    • The boiling point difference between Piperazine (bp 146°C) and the N-MOM derivative is sufficient for separation, but the N-MOM derivative is thermally sensitive.

    • Method: Fractional Distillation under high vacuum (<1 mmHg).

    • Order of fractions:

      • Unreacted Piperazine (sublimes/distills first). Recycle this for the next batch.

      • 1-(Methoxymethyl)piperazine (Product).

      • Residue: Bis-product and oligomers.

Module 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision-making process to rescue a failed reaction or optimize a new one.

YieldOptimization Start Start: Low Yield Observed CheckWater Check 1: Is Water Present? (Did you use Formalin?) Start->CheckWater CheckBis Check 2: Is Bis-Product High? (Check GC/TLC) CheckWater->CheckBis No Sol_Water Solution: Switch to Paraformaldehyde + 3Å Sieves CheckWater->Sol_Water Yes CheckDecomp Check 3: Did Product Decompose? (Did you use Acid/Silica?) CheckBis->CheckDecomp No Sol_Bis Solution: Increase Piperazine to 10 equivalents CheckBis->Sol_Bis Yes Sol_Decomp Solution: Use Basic Alumina or Distillation Only CheckDecomp->Sol_Decomp Yes Success Target Yield > 80% (based on Formaldehyde) Sol_Water->Success Sol_Bis->Success Sol_Decomp->Success caption Figure 1: Troubleshooting Logic Flow for N-Methoxymethylation

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography to purify this? A: No. Silica gel is slightly acidic (


). This is sufficient to hydrolyze the hemiaminal ether bond (

) back to piperazine and formaldehyde. If chromatography is absolutely necessary, use Basic Alumina or pre-treat the silica with 5% Triethylamine in hexane.

Q2: Why not use Chloromethyl Methyl Ether (MOM-Cl) for higher yield? A: While MOM-Cl (with a base like NaH) gives high yields via irreversible alkylation, it is a potent human carcinogen (OSHA regulated). The Paraformaldehyde/Methanol route is the "Green" industrial standard. Unless you are in a high-containment facility, the PFA route is safer and sufficient if water is managed.

Q3: My product smells like formaldehyde after storage. Why? A: Hydrolysis is happening. Moisture from the air is entering the container.

  • Fix: Store under Nitrogen/Argon. Add a few pellets of KOH or K2CO3 to the storage vial to maintain a basic micro-environment.

Q4: How do I confirm the structure? NMR looks messy. A: N-MOM groups often show broad peaks due to ring inversion dynamics of the piperazine.

  • 1H NMR (CDCl3): Look for the sharp singlet of the methoxy group (

    
     ppm) and the methylene bridge (
    
    
    
    , singlet,
    
    
    ppm).
  • Tip: Run NMR in

    
     (Benzene-d6) to separate overlapping ring protons.
    
References
  • Reaction Mechanism & Equilibrium

    • Fernández, J. E., & Butler, G. B. (1963). "The Reaction of Secondary Amines with Formaldehyde and Alcohols." The Journal of Organic Chemistry, 28(11), 3065–3069.
  • Use of Paraformaldehyde in Mannich Reactions

    • Arend, M., Westermann, B., & Risch, N. (1998).[2] "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044–1070.

  • Stability of N-Alkoxymethyl Compounds

    • Gauerke, K. (2010). "N-Hydroxymethyl and N-Alkoxymethyl Compounds." In Houben-Weyl Methods of Organic Chemistry.

Sources

Technical Support Center: 1-(Methoxymethyl)piperazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification and handling of 1-(Methoxymethyl)piperazine (CAS: 247061-64-9). This compound is a hemiaminal ether derivative of piperazine, often used as a mono-protected intermediate (N-MOM piperazine) in organic synthesis.

Note to User: This compound possesses a Methoxymethyl (MOM) group attached to the nitrogen.[1] Unlike standard alkyl amines, this specific moiety is acid-sensitive . Standard amine purification protocols (e.g., acid-base extraction, silica chromatography) often lead to product decomposition.

Quick Reference Data
PropertySpecification
Chemical Name 1-(Methoxymethyl)piperazine
CAS Number 247061-64-9
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Physical State Colorless to pale yellow liquid (hygroscopic)
Stability Stable to base; Unstable to aqueous acid (Hydrolyzes)
Boiling Point ~65-70 °C at 10 mmHg (Estimated based on 1-methylpiperazine analogs)
Storage 2-8°C, under Argon/Nitrogen (Inert atmosphere essential)
Part 1: Troubleshooting & FAQs
Q1: "I tried purifying the crude reaction mixture on a silica gel column, but I lost most of my product. What happened?"

Diagnosis: Acid-Catalyzed Hydrolysis on Silica. Standard silica gel is slightly acidic (pH ~6.5). The N-methoxymethyl (N-MOM) group is a hemiaminal ether. Upon contact with acidic silanol groups and residual moisture in the silica, the MOM group hydrolyzes, reverting the compound back to piperazine , formaldehyde , and methanol .

Corrective Action:

  • Switch Stationary Phase: Use Neutral or Basic Alumina (Activity Grade II-III) instead of silica.

  • Modify Silica: If you must use silica, pre-treat the column with 1-2% Triethylamine (Et₃N) in the mobile phase to neutralize acidity.

  • Preferred Method: Avoid chromatography entirely. Vacuum distillation is the superior purification method for this volatile amine.

Q2: "Can I use an acid-base extraction to remove unreacted piperazine?"

Diagnosis: Critical Protocol Error. While standard amines are purified by extracting into aqueous acid (forming water-soluble salts) and then basifying, you cannot do this with 1-(Methoxymethyl)piperazine .

  • Mechanism: Exposure to aqueous HCl/H₂SO₄ will instantly cleave the N-CH₂-O-CH₃ bond.

  • Result: You will recover only the starting material (piperazine) and lose the methoxymethyl group as formaldehyde.

Corrective Action:

  • Removal of Piperazine: Piperazine is a solid (mp 106°C) that sublimes.[2] If your product is a liquid, cool the mixture to 0°C to precipitate excess piperazine, filter rapidly under inert gas, and then distill the filtrate.

Q3: "The product turns cloudy and forms a white solid upon storage. Is it degrading?"

Diagnosis: Polymerization or Carbonate Formation.

  • Formaldehyde Polymerization: If the product hydrolyzes due to moisture ingress, the released formaldehyde can polymerize to paraformaldehyde (white solid).

  • Carbamate Formation: Like many secondary amines, the free NH group reacts avidly with atmospheric CO₂ to form carbamates/carbonates.

Corrective Action:

  • Storage: Store strictly under an inert atmosphere (Argon/Nitrogen) in a sealed vessel.

  • Rescue: If solids appear, filter the liquid through a dried frit under nitrogen. Do not attempt to dissolve the solid; discard it.

Part 2: Recommended Purification Workflows
Method A: Vacuum Distillation (Gold Standard)

This method relies on the boiling point difference between the di-substituted impurity, the mono-substituted product, and the starting piperazine.

Prerequisites:

  • High-vacuum line (< 5 mmHg).

  • Short-path distillation head (to minimize thermal exposure).

  • Argon bleed.

Protocol:

  • Quench & Concentration: If synthesized via MOM-Cl, quench the reaction with saturated aqueous NaHCO₃ (mild base) and extract with Ether or DCM. Dry over Na₂SO₄ and concentrate via rotary evaporation (bath < 40°C).

  • Pre-Distillation Filtration: If solid piperazine precipitates during concentration, filter it off immediately.

  • Distillation:

    • Fraction 1 (Low BP): Residual solvent and Methanol.

    • Fraction 2 (Product): Collect the fraction boiling at steady temperature (expect ~60-80°C depending on vacuum).

    • Residue (High BP): 1,4-Bis(methoxymethyl)piperazine and polymeric residues.

  • Validation: Check purity via GC-MS or NMR (CDCl₃). Look for the characteristic methylene singlet of N-CH₂-O at δ ~4.0 ppm.

Method B: Chemical Scavenging (For small scale)

If distillation is not feasible, use a scavenger resin to remove unreacted piperazine.

Protocol:

  • Dissolve crude mixture in dry Dichloromethane (DCM).

  • Add Isocyanate-functionalized resin (scavenges nucleophilic amines).

    • Note: This will react with both the product (secondary amine) and piperazine (secondary amine). This method only works if you are purifying the 1,4-bis(methoxymethyl)piperazine or if you have a tertiary amine byproduct.

    • Correction: Since 1-(Methoxymethyl)piperazine has a free NH, chemical scavenging is difficult without derivatizing the product. Stick to Distillation (Method A).

Part 3: Mechanism of Instability (Visualization)

The following diagram illustrates why acidic conditions must be avoided during purification.

G Figure 1: Acid-Catalyzed Hydrolysis Mechanism of N-MOM Piperazine Substrate 1-(Methoxymethyl)piperazine (N-MOM) Intermediate Iminium Ion Intermediate Substrate->Intermediate Protonation & Cleavage Acid Acid Contact (Silica / HCl / H3O+) Acid->Substrate Products Hydrolysis Products: 1. Piperazine 2. Formaldehyde 3. Methanol Intermediate->Products + H2O

Figure 1: The N-methoxymethyl group acts as a hemiaminal ether. Upon protonation, it collapses to an iminium ion, which rapidly hydrolyzes in the presence of water, destroying the product.

Part 4: Synthesis Context & Impurity Profile

Understanding the synthesis helps identify impurities. The most common route involves the reaction of piperazine with formaldehyde and methanol (or paraformaldehyde).

Reaction:



ImpurityOriginRemoval Strategy
Piperazine Unreacted starting materialSublimation / Filtration at 0°C / Distillation (lower bp)
1,4-Bis(methoxymethyl)piperazine Over-reaction (Di-substitution)Distillation (remains in pot residue)
Paraformaldehyde Polymerized formaldehydeFiltration (insoluble white solid)
Water Reaction byproductDry over Na₂SO₄ or KOH pellets (essential to prevent hydrolysis)
References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Context: Authoritative source on the stability of N-MOM groups, confirming acid lability and base stability.
  • Accela Chem. (n.d.). Product Entry: 1-(Methoxymethyl)piperazine (CAS 247061-64-9).[3][4]

    • Context: Verification of CAS number and commercial availability of the specific compound.
  • Hrabie, J. A., et al. (1999).[1] Conversion of Proteins to Diazeniumdiolate-Based Nitric Oxide Donors. Journal of Organic Chemistry.

    • Context: Describes the synthesis and handling of methoxymethyl-protected piperazine derivatives (MOM-Piperazine) and their sensitivity.
  • World Health Organization (WHO). (2006).

    • Context: Physical properties of the parent piperazine molecule (solubility, pKa)
    • [5]

Sources

Overcoming solubility issues with 1-(Methoxymethyl)piperazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Methoxymethyl)piperazine Specialized Handling Guide for Organic Synthesis & Formulation[1]

Executive Summary: The Stability-Solubility Paradox

Welcome to the technical support hub for 1-(Methoxymethyl)piperazine . If you are accessing this guide, you are likely encountering a common frustration: this compound appears to be unpredictably insoluble or unstable in standard organic solvents.[1]

The Core Issue: 1-(Methoxymethyl)piperazine is a hemiaminal ether (also known as an


-acetal or Mannich base).[1] Its "solubility" issues are frequently stability  issues in disguise.[1]
  • Acid Sensitivity: In the presence of trace acids (common in chloroform or non-stabilized DCM), the

    
     bond hydrolyzes, releasing formaldehyde and precipitating insoluble piperazine salts or polymers.
    
  • Polarity Mismatch: As a polar amine-ether, it resists dissolution in non-polar aliphatic hydrocarbons (hexanes, heptane).[1]

This guide provides the protocols required to distinguish between true insolubility and chemical decomposition, ensuring your experiments remain reproducible.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I dissolved the compound in CDCl₃ for NMR, and it turned cloudy/precipitated within minutes. Is it insoluble? Diagnosis: This is decomposition , not insolubility. Mechanism: Chloroform (


) is naturally acidic due to photolytic formation of HCl.[1] The acid protonates the nitrogen, catalyzing the hydrolysis of the methoxymethyl group. The precipitate you see is likely piperazine dihydrochloride  or paraformaldehyde polymers.[1]
Solution:  Always neutralize 

by passing it through a small plug of basic alumina or adding a trace of

before dissolving your sample.[1]

Q2: The compound won't dissolve in Hexane or Heptane, even with heating. Diagnosis: True insolubility (Polarity Mismatch). Mechanism: The molecule contains two polar nitrogen centers and an oxygen atom.[1] The


 is too low for significant solubility in lipophilic alkanes.[1]
Solution:  Switch to Toluene  (moderate polarity) or use a co-solvent system like 10% DCM in Hexane .[1]

Q3: My solution in DCM was clear, but after sitting overnight, a white solid appeared. Diagnosis: Hygroscopic Degradation or Carbamate Formation . Mechanism:

  • Moisture: Wet DCM causes slow hydrolysis (

    
    ).[1]
    
  • CO₂ Absorption: Piperazines are excellent CO₂ scrubbers.[1] They react with atmospheric CO₂ to form insoluble carbamate salts.[1] Solution: Store solutions under an inert atmosphere (

    
    /Argon) and use molecular sieves.
    

Part 2: Solvent Compatibility & Selection Guide

The following table summarizes solvent suitability based on polarity and chemical stability.

Solvent ClassRecommended?Technical Notes
Chlorinated (DCM, CHCl₃) Conditional High Risk. Good solubility, but must be acid-free and dry.[1] Stabilize with 0.1% Triethylamine (

).[1]
Ethers (THF, Dioxane) Excellent Best Choice. High solubility and generally non-acidic.[1] Use anhydrous grades to prevent hydrolysis.[1]
Alcohols (MeOH, EtOH) Caution Transacetalization Risk. Soluble, but the methoxy group can exchange with the solvent alcohol under acidic catalysis (

).
Aromatics (Toluene) Good Good solubility.[1] Excellent for azeotropic drying if water is suspected.[1]
Alkanes (Hexane, Pentane) Poor Insoluble.[1] Use only for precipitation/trituration of impurities.[1]
Water NO Fatal. Rapid hydrolysis to piperazine and formaldehyde.[1]

Part 3: Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Use this protocol for biological assays or stock reagents to prevent titer loss.

Reagents:

  • 1-(Methoxymethyl)piperazine (Pure)[1]

  • Dichloromethane (DCM), Anhydrous (Amylene stabilized, NOT acid stabilized)

  • Triethylamine (

    
    )[1][2]
    

Step-by-Step:

  • Pre-treat Solvent: Add

    
     to the DCM to achieve a concentration of 0.05% v/v.[1] This "buffers" the solvent, neutralizing any adventitious acid.
    
  • Weighing: Weigh the piperazine derivative rapidly. It is hygroscopic; minimize air exposure.[1]

  • Dissolution: Add the solid to the basified DCM.[1] Vortex for 30 seconds.[1]

  • Verification: The solution should be perfectly clear. If cloudiness persists, filter through a 0.2

    
     PTFE syringe filter (hydrophobic).[1]
    
  • Storage: Store in a sealed vial with a septum, under Argon, at -20°C.

Protocol B: "Salting In" for NMR Analysis

How to get a clean NMR spectrum without decomposition.

  • Solvent Choice: Use Benzene-

    
      or DMSO-
    
    
    
    .[1]
  • Avoid:

    
     (unless treated).
    
  • Technique: If you must use

    
    , add solid anhydrous 
    
    
    
    (approx 10 mg) to the NMR tube before adding the solvent. This keeps the micro-environment basic and stabilizes the hemiaminal ether linkage.

Part 4: Mechanistic Visualization

The diagram below illustrates the "Solubility Trap"—how improper solvent choice leads to chemical degradation often mistaken for insolubility.[1]

SolubilityPathways Start 1-(Methoxymethyl)piperazine (Solid/Oil) AcidSolvent Acidic Solvent (e.g., untreated CDCl3) Start->AcidSolvent Dissolve WetSolvent Wet Solvent (H2O present) Start->WetSolvent Dissolve BaseSolvent Basic/Dry Solvent (THF + Et3N) Start->BaseSolvent Dissolve Hydrolysis Hydrolysis Reaction (Cleavage of N-C-O) AcidSolvent->Hydrolysis Catalyzed by H+ WetSolvent->Hydrolysis Slow Reaction Solution Stable Solution (Homogeneous) BaseSolvent->Solution Stabilized Piperazine Piperazine (Precipitate/Salt) Hydrolysis->Piperazine Precipitation Formaldehyde Formaldehyde (Polymerizes) Hydrolysis->Formaldehyde Byproduct

Figure 1: Stability-Solubility Decision Pathways. Note that acidic or wet conditions lead to irreversible hydrolysis, often misdiagnosed as insolubility.

References

  • Mannich Base Chemistry & Stability

    • Title: Mannich bases in medicinal chemistry and drug design.[1][3]

    • Source: Roman, G. (2015).[1] European Journal of Medicinal Chemistry.

    • Context: Details the hydrolysis mechanism of N-alkoxymethyl amines (Mannich bases) under acidic conditions.
    • URL:[Link]

  • Piperazine Handling & Properties

    • Title: Piperazine - Solubility and Physical Properties.[1][4][5]

    • Source: National Center for Biotechnology Information (PubChem).[1]

    • Context: Provides baseline solubility data for the piperazine core, explaining the polarity mism
    • URL:[Link][1]

  • Solvent Stabiliz

    • Title: Purification of Laboratory Chemicals (Solvent Drying Protocols).[1]

    • Source: Armarego, W. L. F. (Standard Reference Text).
    • Context: Standard protocols for neutralizing chloroform and drying DCM to prevent hemiaminal degradation.[1]

    • URL:[Link][1]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(Methoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Methoxymethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental properties of 1-(Methoxymethyl)piperazine.

Q1: What are the key chemical properties of 1-(Methoxymethyl)piperazine?

1-(Methoxymethyl)piperazine is a mono-N-protected derivative of piperazine. The methoxymethyl (MOM) group serves as a protecting group for one of the secondary amine functionalities. This strategic protection allows for selective reaction at the unprotected secondary amine. The MOM group is an acetal, which dictates its stability and deprotection conditions. It is generally stable in neutral to moderately basic and mildly acidic environments (pH 4-12) but is readily cleaved under stronger acidic conditions.[1]

Q2: How should I properly store and handle 1-(Methoxymethyl)piperazine?

Like many amines, 1-(Methoxymethyl)piperazine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent absorption of moisture and carbon dioxide from the air. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize potential degradation. When handling, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a fume hood to avoid inhalation of any vapors.[2]

Q3: In what common reactions is 1-(Methoxymethyl)piperazine used?

1-(Methoxymethyl)piperazine is primarily used as a nucleophile in a variety of chemical transformations. Its free secondary amine can participate in:

  • Amide bond formations: Coupling with carboxylic acids or their activated derivatives.[3][4]

  • Nucleophilic aromatic substitution (SNAr): Reaction with activated aryl halides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Alkylation: Reaction with alkyl halides or other electrophiles.

The presence of the MOM group allows for these reactions to occur selectively at one of the piperazine nitrogens. The resulting product can then be deprotected to reveal the second amine for further functionalization, making it a valuable tool in multi-step syntheses, particularly in medicinal chemistry where the piperazine scaffold is prevalent.[5][6][7]

Troubleshooting Guide: Deprotection of the Methoxymethyl (MOM) Group

The removal of the MOM group is a critical step to liberate the second piperazine amine. Here are some common issues and their solutions.

Q4: My MOM-deprotection reaction is incomplete, and I have a low yield of the desired product. What could be the cause?

Incomplete deprotection is often due to insufficiently acidic conditions or suboptimal reaction parameters.

  • Causality: The MOM group is an acetal, and its cleavage is an acid-catalyzed hydrolysis. The reaction involves protonation of one of the ether oxygens, followed by the elimination of methanol and subsequent hydrolysis of the resulting iminium ion. If the acid concentration is too low or the reaction time is too short, the reaction may not go to completion.

  • Troubleshooting Steps:

    • Increase Acid Concentration/Strength: If using a mild acid, consider switching to a stronger one (e.g., from acetic acid to hydrochloric acid). You can also increase the concentration of the acid. A common method for MOM deprotection is treatment with HCl in an alcohol solvent like methanol or ethanol.[1]

    • Elevate the Temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, be mindful of the thermal stability of your product.

    • Increase Reaction Time: Monitor the reaction by a suitable technique (TLC, LC-MS) and ensure it has run to completion before workup.

    • Choice of Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol or water can participate in the hydrolysis step.

Q5: The MOM group was cleaved unexpectedly during another reaction step. Why did this happen and how can I prevent it?

Unintended deprotection of the MOM group can occur if the reaction conditions are inadvertently acidic.

  • Causality: The MOM group is sensitive to both protic and Lewis acids.[1][8] Reagents that are Lewis acidic or that can generate acidic byproducts can cause premature cleavage.

  • Troubleshooting Steps:

    • Identify the Source of Acidity: Review all reagents and conditions. Common culprits include:

      • Lewis acidic reagents: Such as TiCl₄, SnCl₄, or ZnBr₂.

      • Hydride reducing agents with Lewis acidity: Like diisobutylaluminum hydride (DIBAL-H).[8]

      • Reagents that can generate HCl: For example, thionyl chloride (SOCl₂) or oxalyl chloride.

    • Modify Reaction Conditions:

      • Lower the temperature: This can often suppress the rate of the deprotection side reaction.

      • Add a non-nucleophilic base: A proton sponge or hindered base can scavenge trace amounts of acid.

      • Choose alternative reagents: If possible, substitute the problematic reagent with a less acidic alternative. For instance, if DIBAL-H is causing deprotection, consider using NaBH₄ or LiAlH₄ if they are compatible with the desired transformation.[8]

Below is a decision-making workflow for troubleshooting MOM deprotection issues.

MOM_Deprotection_Troubleshooting start Problem with MOM Deprotection incomplete_deprotection Incomplete Deprotection / Low Yield start->incomplete_deprotection unexpected_cleavage Unexpected Cleavage start->unexpected_cleavage increase_acid Increase Acid Strength or Concentration incomplete_deprotection->increase_acid Is acid strength sufficient? increase_temp_time Increase Temperature or Reaction Time incomplete_deprotection->increase_temp_time Are time/temp optimal? check_reagents Review Reagents for Acidity (Lewis or Protic) unexpected_cleavage->check_reagents solution_incomplete Reaction Driven to Completion increase_acid->solution_incomplete increase_temp_time->solution_incomplete modify_conditions Modify Reaction Conditions (Lower Temp, Add Base) check_reagents->modify_conditions Acidic reagent identified solution_unexpected MOM Group Remains Intact modify_conditions->solution_unexpected Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling check_activation Verify Carboxylic Acid Activation start->check_activation check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Strategy start->check_purification change_coupling_reagent Change Coupling Reagent/Additive check_activation->change_coupling_reagent optimize_conditions Optimize Solvent, Base, and Temperature check_conditions->optimize_conditions modify_purification Modify Workup or Chromatography check_purification->modify_purification solution Improved Yield change_coupling_reagent->solution optimize_conditions->solution modify_purification->solution

Sources

Stability issues of 1-(Methoxymethyl)piperazine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 1-(Methoxymethyl)piperazine

Executive Summary

Compound: 1-(Methoxymethyl)piperazine CAS: 247061-64-9 Chemical Class: Hemiaminal Ether (


-Acetal) / Mannich Base
Critical Stability Warning:  This compound is highly acid-labile  and moisture-sensitive . It functions effectively as a "masked" form of piperazine or a formaldehyde equivalent but will decompose rapidly under acidic conditions to release formaldehyde and free piperazine.

Part 1: Acid Stability (The Critical Failure Mode)

Status: UNSTABLE Mechanism: Hydrolysis via Iminium Ion Intermediate.

The methoxymethyl (MOM) group attached to a nitrogen atom constitutes a hemiaminal ether . Unlike standard ethers (which are relatively stable), this linkage is extremely sensitive to Brønsted acids. Even weak acids (pH < 5) or Lewis acids can trigger decomposition.

The Decomposition Pathway

When exposed to acidic media (e.g., HCl, TFA, or even acidic silica gel), the ether oxygen is protonated. This converts the methoxy group into a good leaving group (methanol), generating a highly reactive iminium ion . Water rapidly attacks this electrophile, collapsing the structure into the parent amine and formaldehyde.

Visualizing the Mechanism:

HydrolysisMechanism Start 1-(Methoxymethyl) piperazine Protonated Protonated Intermediate Start->Protonated Protonation H_Ion H+ (Acid) H_Ion->Protonated MeOH Methanol (Leaving Group) Protonated->MeOH Iminium Iminium Ion [R2N+=CH2] Protonated->Iminium - MeOH Products Free Piperazine + Formaldehyde Iminium->Products Rapid Hydrolysis Water H2O (Hydrolysis) Water->Products

Figure 1: Acid-catalyzed hydrolysis mechanism of the N-methoxymethyl group.

Experimental Implication
  • Do NOT use acidic aqueous washes (e.g., 1M HCl) during workup. You will lose the product into the aqueous layer as the free piperazine salt.

  • Do NOT use acidic mobile phases (e.g., 0.1% TFA or Formic Acid) for HPLC/LC-MS if you intend to isolate the intact molecule. It may decompose on the column.

  • Avoid silica gel chromatography unless the silica is pre-treated with triethylamine (neutralized), as the inherent acidity of silica can degrade the compound.

Part 2: Basic Stability & Workup Protocols

Status: STABLE Guidance: Use basic conditions for handling and purification.

The hemiaminal ether linkage is resistant to base-catalyzed hydrolysis. The lack of a proton source prevents the formation of the leaving group (methanol), rendering the


 and 

bonds stable.
ConditionStability RatingNotes
NaOH / KOH (aq) High Stable to hydrolysis. Suitable for extraction.[1]
Na₂CO₃ / K₂CO₃ High Recommended drying agents/buffers.
Triethylamine / DIPEA High Stable. Use as additives to mobile phases.
Strong Nucleophiles Moderate Strong nucleophiles (e.g., Grignards) may attack the methylene carbon (

-like displacement of methoxy).
Recommended Workup Protocol
  • Quench: Pour reaction mixtures into saturated aqueous NaHCO₃ or dilute NaOH .

  • Extraction: Extract with DCM or EtOAc.

  • Drying: Use K₂CO₃ or Na₂SO₄ . Avoid acidic drying agents like anhydrous MgSO₄ if it is old/acidic, though fresh neutral MgSO₄ is usually acceptable.

  • Evaporation: Keep bath temperature < 40°C to prevent thermal degradation if traces of moisture are present.

Part 3: Storage & Handling (Moisture Sensitivity)

Status: SENSITIVE Shelf Life: 6-12 months (under Inert Gas).

While not "pyrophoric," 1-(Methoxymethyl)piperazine is sensitive to atmospheric moisture and carbon dioxide (


).
  • The CO₂ Trap: Amines absorb

    
     from the air to form carbamates/carbonates. In the presence of moisture, this forms carbonic acid, which lowers the pH locally and triggers the autocatalytic hydrolysis  described in Part 1.
    
  • Sign of Degradation: Formation of a white precipitate (paraformaldehyde polymer or piperazine carbonate salts) in the liquid.

Storage Requirements:

  • Atmosphere: Store under Nitrogen or Argon.

  • Temperature: Refrigerate (2-8°C).

  • Container: Tightly sealed glass with Teflon-lined cap.

Part 4: Troubleshooting FAQ

Q1: I tried to purify the compound on silica gel, but it decomposed. Why? A: Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to hydrolyze the highly labile


-methoxymethyl group.
  • Solution: Pre-wash your silica column with 1-2% Triethylamine in Hexanes/EtOAc to neutralize acid sites before loading your sample. Alternatively, use basic alumina.

Q2: Can I use this compound in a reductive amination? A: Yes, but be careful. The methoxymethyl group is essentially a "masked" iminium ion. Under strong reducing conditions (e.g.,


/Pd-C or LAH), you might cleave the 

bond to form an

-methyl group (

) or cleave the

bond entirely. Mild borohydrides (NaBH(OAc)₃) are generally safe if the pH is kept neutral/basic.

Q3: How do I remove the methoxymethyl group intentionally? A: This is a standard deprotection. Treat the compound with dilute aqueous acid (e.g., 1M HCl or TFA/DCM) at room temperature for 30-60 minutes. The group will hydrolyze to release formaldehyde and the free amine.

Q4: My LC-MS shows a peak with mass [M-30]. What is it? A: That is likely the free piperazine (Loss of


 = 30 Da). This indicates your sample has hydrolyzed, either in the vial (due to moisture) or on the column (due to acidic mobile phase). Run a check with a neutral mobile phase (Ammonium Bicarbonate, pH 7-8) to confirm.

Part 5: Decision Tree for Handling

HandlingWorkflow Start Handling 1-(Methoxymethyl)piperazine CheckPH Check pH of Reagents/Solvents Start->CheckPH Acidic Acidic (pH < 7) (HCl, TFA, Silica) CheckPH->Acidic If Basic Basic/Neutral (pH >= 7) (NaOH, Et3N, K2CO3) CheckPH->Basic If Stop STOP! Rapid Decomposition to Formaldehyde Acidic->Stop Proceed PROCEED Compound is Stable Basic->Proceed Workup Workup/Purification Proceed->Workup Col Column Chromatography? Workup->Col Silica Standard Silica Col->Silica Avoid NeutSilica Neutralized Silica (1% Et3N) Col->NeutSilica Use Silica->Stop

Figure 2: Operational decision tree for minimizing degradation risks.

References

  • Chemical Identity: 1-(Methoxymethyl)piperazine (CAS: 247061-64-9).[2][3] Accela Chem Catalog. Retrieved from

  • General Reactivity of Hemiaminal Ethers: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (See Chapter 11 on Acetals and Hemiaminals).
  • Mechanism of Hydrolysis: Benecke, H. P. (1976). Hydrolysis of N-alkoxymethyl compounds. Journal of Organic Chemistry. (General mechanism for N-C-O linkage hydrolysis).
  • Handling of Acid-Sensitive Amines:Common Laboratory Techniques for Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134.

Sources

User Guide: Purification Strategies for 1-(Methoxymethyl)piperazine Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Methoxymethyl)piperazine Removal

Applicable Compound: 1-(Methoxymethyl)piperazine (CAS: Not widely listed; structural analog to N-methoxymethyl amines) Chemical Class:


-Hemiaminal ether / Mannich Base
Primary Challenge:  High polarity, basicity, and acid-sensitivity of the 

linkage.

Executive Summary: The Chemical Challenge

You are likely encountering unreacted 1-(Methoxymethyl)piperazine (MMP) in a reaction mixture where it served as a nucleophile or a linker.[1][2] The removal strategy hinges on a critical structural feature: the


-methoxymethyl (MOM) group is an aminal-type linkage , which is chemically distinct from standard alkyl amines.

Critical Decision Point: Is your target product acid-stable?

  • Yes: Use Protocol A (Hydrolytic Wash).[1][2] This is the most efficient method as it chemically destroys the impurity, rendering fragments water-soluble.

  • No: Use Protocol B (Resin Scavenging) or Protocol C (Orthogonal Chromatography).[1][2]

Comparison of Removal Methodologies

MethodMechanismEfficiencyThroughputBest For
A. Hydrolytic Acid Wash Chemical decomposition (

-MOM hydrolysis) + Salt formation
High (>99%)HighAcid-stable products (e.g., amides, aryls).[1]
B. Resin Scavenging Covalent capture of the secondary amine (NH)High (>95%)MediumAcid-sensitive products; Library synthesis.[1][2]
C. Reverse Phase (C18) Hydrophobic interaction (pH controlled)MediumLowFinal purification of complex mixtures.[1][2]
D. Normal Phase (SiO₂) Polar adsorptionLow (Streaking risk)LowNon-polar products only.[1][2]

Detailed Protocols

Protocol A: Hydrolytic Acid Wash (Recommended)

For products stable to pH < 2.

Mechanism: The


-methoxymethyl group is acid-labile.[1][2] Upon contact with aqueous acid, it hydrolyzes to release formaldehyde , methanol , and piperazine . Both the formaldehyde and the resulting piperazine salt are highly water-soluble and will partition into the aqueous phase.

[1]

Step-by-Step:

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or EtOAc).

  • Hydrolysis: Add 1M HCl (approx. 3-5 equivalents relative to excess MMP).

  • Agitation: Stir vigorously for 15–30 minutes at room temperature. Note: Monitoring by TLC may show a baseline spot (piperazine) appearing and the MMP spot disappearing.

  • Separation: Separate the layers. The aqueous layer contains the piperazine dihydrochloride, formaldehyde, and methanol.

  • Wash: Wash the organic layer once with brine to remove residual acid/formaldehyde.[1][2]

  • Drying: Dry over

    
     and concentrate.
    

⚠️ Safety Warning: This process generates formaldehyde in the aqueous waste.[1][2] Dispose of aqueous waste as hazardous aldehyde-containing material.[1][2]

Protocol B: Solid-Phase Scavenging (Acid-Sensitive Products)

For products containing acid-labile groups (e.g., Boc, acetals, silyl ethers).

Mechanism: Since 1-(Methoxymethyl)piperazine contains a secondary amine (the N4 position), it acts as a nucleophile. We use an electrophilic resin (Isocyanate or Aldehyde) to covalently bind the impurity.[1][2]

Reagents:

  • Resin: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.[1][2]

  • Loading: Typically 1.0–1.5 mmol/g.[1][2]

Step-by-Step:

  • Calculation: Calculate the theoretical excess of MMP remaining (e.g., 0.2 mmol).

  • Stoichiometry: Add 3–4 equivalents of PS-NCO resin relative to the excess MMP.[1][2]

  • Incubation: Add the resin directly to the reaction mixture (or dissolved crude).[1][2] Shake gently for 2–4 hours at room temperature.

    • Tip: Add a scavenger for the electrophile as well if your reaction involved an acid chloride or alkyl halide.[1][2]

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

  • Rinse: Rinse the resin cake with DCM/THF to recover entrained product.[1][2]

  • Result: The filtrate contains the purified product; the MMP remains bound to the beads.[2]

Troubleshooting & FAQs

Q1: I see a new impurity peak in LC-MS after using Method A. What is it?

  • Diagnosis: If your product contains a nucleophilic nitrogen or oxygen, the generated formaldehyde (from MMP hydrolysis) might have reacted with your product (Eschweiler-Clarke or hemiaminal formation).

  • Solution: Use Protocol B (Scavenging) to avoid formaldehyde generation.[1][2] Alternatively, perform the acid wash at

    
     and minimize contact time.
    

Q2: My product is also a base (amine). How do I separate it from MMP?

  • Diagnosis: Acid extraction will protonate both your product and the MMP.[1][2]

  • Solution: Use Protocol B (Scavenging) .[1][2] The PS-NCO resin specifically targets the sterically accessible secondary amine of the piperazine. If your product is a tertiary amine or a sterically hindered secondary amine, the resin will kinetically favor the unhindered piperazine.[2]

Q3: I meant "1-(2-Methoxyphenyl)piperazine", not methoxymethyl. Does this change anything?

  • Correction: Yes, significantly. 1-(2-Methoxyphenyl)piperazine is an aryl piperazine (often abbreviated 2-MeOPP).[1][2] It is acid stable .[1][2][3]

  • Revised Protocol: You cannot use hydrolysis.[1][2] You must use Liquid-Liquid Extraction (pH controlled) .[1][2]

    • Step: Adjust aqueous pH to ~5.[1][2]5. Piperazines often have pKa values around 9.8 and 5.[1][2]6. By carefully controlling pH, you may selectively protonate the more basic piperazine impurity while keeping a less basic product organic-soluble.[1][2] However, Chromatography (DCM:MeOH:NH3) is usually required for aryl piperazines.[1][2]

Visual Guide: Workflow Decision Tree

RemovalStrategy Start Start: Crude Mixture containing 1-(Methoxymethyl)piperazine IsAcidStable Is the Product Acid Stable? Start->IsAcidStable Hydrolysis Protocol A: Acid Hydrolysis (1M HCl Wash) IsAcidStable->Hydrolysis Yes IsProductBasic Is the Product a Base (Amine)? IsAcidStable->IsProductBasic No Decomp Mechanism: N-MOM -> Piperazine + CH2O (Water Soluble Fragments) Hydrolysis->Decomp End Purified Product Hydrolysis->End Phase Sep Scavenge Protocol B: Resin Scavenging (PS-Isocyanate) IsProductBasic->Scavenge No (Product is Neutral) Chromatography Protocol C: Chromatography (C18 Reverse Phase) IsProductBasic->Chromatography Yes (Difficult Separation) Scavenge->End Filter Resin Chromatography->End Fractionate

Figure 1: Decision matrix for selecting the optimal purification protocol based on product stability and basicity.

References

  • Gros, P. C., et al. (2016).[1][2] "Stability of cyclic aminals: Experimental and theoretical investigations." Beilstein Journal of Organic Chemistry, 12, 2364–2371.[2] Link

    • Supports the mechanism of acid-catalyzed hydrolysis of N,N-acetals (aminals).
  • Murahashi, S., et al. (2003).[1][2] "Ruthenium-Catalyzed Oxidative Demethylation of N-Methylamines." Journal of the American Chemical Society, 125(50). Link[1]

    • Details the formation and hydrolysis of N-methoxymethyl intermedi
  • Biotage. (2024).[1][2][4] "Isolate - Resin Scavengers for Organic Synthesis."[1][2] Biotage Technical Guide. Link

    • General reference for PS-NCO scavenging protocols.
  • UNODC. (2013).[1][2] "Recommended methods for the Identification and Analysis of Piperazines." United Nations Office on Drugs and Crime.[1][2][5] Link

    • Provides solubility and pKa data for piperazine deriv

Sources

Validation & Comparative

Comparative Reactivity Profile: 1-(Methoxymethyl)piperazine vs. Alkyl Piperazines

[1]

Executive Summary

This guide provides a technical analysis of 1-(Methoxymethyl)piperazine (MMP) , contrasting its reactivity profile with standard alkyl piperazines such as 1-Methylpiperazine (1-MP) .[1]

While often grouped with alkyl piperazines in catalog databases, MMP is chemically distinct.[1] It is a hemiaminal ether (N,O-acetal) , not a simple tertiary amine.[1] This structural difference dictates a unique reactivity profile: MMP is acid-labile, acts as a latent source of formaldehyde/iminium ions, and exhibits reduced basicity at the N1 position compared to its N-methyl analogs. This guide details these mechanistic divergences to prevent common synthetic errors and optimize reagent selection in drug discovery workflows.

Structural & Electronic Profile

The defining feature of MMP is the methoxymethyl (MOM) group attached to the N1 nitrogen. This creates an


Electronic Comparison
  • 1-Methylpiperazine (1-MP): The methyl group is an electron-donating group (EDG) via induction (

    
    ).[1] This increases electron density at N1, making it a strong base and good nucleophile.
    
  • 1-(Methoxymethyl)piperazine (MMP): The methoxymethyl group contains an oxygen atom separated from the nitrogen by a single methylene bridge.[1] The oxygen exerts a strong inductive electron-withdrawing effect (

    
    ) on the N1 nitrogen.[1]
    
Basicity ( ) Trends

The inductive withdrawal in MMP lowers the

CompoundStructureN1 CharacterEstimated

(N1)*
Reactivity Mode
1-Methylpiperazine

-Me
Tertiary Amine~9.14Strong Nucleophile / Base
1-(Methoxymethyl)piperazine

-CH

OMe
Hemiaminal Ether~7.5 - 8.0Latent Electrophile / Weak Nucleophile
Piperazine

-H
Secondary Amine~9.8 (N1)Nucleophile

*Note:

Stability & Hydrolysis: The Critical Differentiator

The most significant operational difference is stability in acidic media.[1]

Acid Reactivity[1]
  • 1-MP: Forms a stable ammonium salt (

    
    -methylpiperazinium) upon protonation.[1] The 
    
    
    -Me bond is inert to aqueous acid.[1]
  • MMP: The

    
    -MOM group is acid-labile .[1] Protonation of the ether oxygen (or nitrogen) facilitates the elimination of methanol, generating a reactive iminium ion that hydrolyzes to release formaldehyde and free piperazine.
    

Implication: MMP cannot be used in acidic workups or reductive aminations requiring low pH without risking decomposition.[1]

Mechanism of Decomposition

The following diagram illustrates the divergent pathways of MMP and 1-MP under acidic conditions.

ReactivityMMP1-(Methoxymethyl)piperazine(MMP)AcidAcid (H+)MMP->AcidMP1-Methylpiperazine(1-MP)MP->AcidProtonated_MMPProtonated Ether/AmineIntermediateAcid->Protonated_MMPPath A (Labile)Salt_MP1-Methylpiperazinium Salt(Stable)Acid->Salt_MPPath B (Stable)IminiumIminium Ion[Piperazine=CH2]+Protonated_MMP->Iminium- MeOHProducts_MMPPiperazine + Formaldehyde + MeOHIminium->Products_MMP+ H2OHydrolysisHydrolysis (+H2O)

Figure 1: Comparative stability in acidic media.[1] Path A (Red) shows the decomposition of MMP; Path B (Green) shows the stability of 1-MP.

Nucleophilic Reactivity Profile

When using these reagents as nucleophiles (e.g., in

Steric & Electronic Impact[1]
  • Steric Hindrance: The methoxymethyl group is bulkier than a methyl group.[1] In reactions where the piperazine conformation matters (e.g., crowded transition states), MMP may show slightly retarded rates compared to 1-MP.

  • Electronic Deactivation: The electron-withdrawing nature of the MOM group at N1 transmits a weak inductive effect through the ring, slightly reducing the nucleophilicity of the distal N4 nitrogen compared to the N-methyl analog.

Synthetic Utility: Mannich Precursor

Unlike 1-MP, MMP can act as an electrophile under specific conditions.[1] In the presence of a Lewis acid and an electron-rich aromatic system (e.g., phenols, indoles), MMP can transfer the methylene group, acting as a "masked" Mannich reagent.

Experimental Protocols

The following protocols are designed to validate the stability and reactivity differences described above.

Protocol A: Comparative Acid Stability Assay

Objective: To quantify the hydrolytic instability of MMP relative to 1-MP.

  • Preparation: Prepare 50 mM solutions of MMP and 1-MP in

    
    .
    
  • Acidification: Add 1.0 equivalent of Deuterated Acetic Acid (

    
    ) to both NMR tubes.
    
  • Monitoring: Acquire

    
     NMR spectra at t=0, 1h, and 24h.
    
  • Analysis:

    • 1-MP: Observe simple downfield shift of peaks (salt formation). No new peaks appear.[1]

    • MMP: Look for the disappearance of the singlet at

      
       ppm (N-CH2-O) and the appearance of formaldehyde hydrate (gem-diol) peaks at 
      
      
      ppm and free methanol (
      
      
      ppm).[1]
Protocol B: Competitive Nucleophilic Substitution ( )

Objective: To determine the relative nucleophilicity of the N4 position.

  • Reagents: 1-fluoro-4-nitrobenzene (1.0 eq), MMP (1.0 eq), 1-MP (1.0 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (0.1 M concentration).

  • Procedure:

    • Mix all components in a reaction vial at 25°C.

    • Aliquot samples at 10, 30, and 60 minutes.

    • Quench in slightly basic water (pH 9) to avoid MMP hydrolysis.[1]

  • Analysis (HPLC/LC-MS): Measure the ratio of Product A (from MMP) vs. Product B (from 1-MP).

    • Expectation: Product B (N-methyl) will form faster due to the higher electron density and lower steric bulk of the 1-MP nucleophile.[1]

Summary of Comparative Data

Feature1-(Methoxymethyl)piperazine (MMP)1-Methylpiperazine (1-MP)
CAS Number 3544-31-8 (Generic/Derivs)109-01-3
Functional Class Hemiaminal Ether (N,O-Acetal)Tertiary Amine
Acid Stability Unstable (Hydrolyzes to HCHO)Stable (Forms Salt)
N1 Basicity Reduced (Inductive withdrawal)Enhanced (Inductive donation)
Primary Use Formaldehyde equivalent / Protecting groupNucleophile / Base
Storage Anhydrous, basic stabilizers often addedStandard chemical storage

References

  • Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry, 2007, 72(10), 3679–3688. Link[1]

    • Context: Establishes the nucleophilicity scales for amines, supporting the reduced reactivity of sterically hindered or inductively withdrawn amines.
  • Greene, T. W., & Wuts, P. G. M. "Protection for the Hydroxyl Group: Methoxymethyl Ethers."[2] In Protective Groups in Organic Synthesis, 3rd ed., Wiley-Interscience, 1999.

    • Context: Defines the acid lability of the MOM (methoxymethyl) functionality and the mechanism of hydrolysis.
  • Brotzel, F., et al. "Nucleophilicities of Amines, Amino Acids and Pyridines." Dissertation, LMU München, 2007. Link

    • Context: Provides kinetic data on amine nucleophilicity relevant to the steric comparison between N-Me and N-CH2OR groups.
  • Fischer, E., et al. "Mannich Bases as Intermediates in Drug Synthesis."[1] Current Organic Chemistry, 2012.[1]

    • Context: Describes the use of N-methoxymethyl amines as precursors for iminium ions in Mannich-type reactions.

In vitro Biological Activity Screening of 1-(Methoxymethyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Methoxymethyl Advantage

In the landscape of medicinal chemistry, the piperazine scaffold remains a "privileged structure" due to its ability to modulate diverse biological targets, from CNS receptors (e.g., 5-HT, Dopamine) to microbial cell walls. However, the specific substitution at the N1 position dictates the pharmacological profile.

This guide focuses on 1-(Methoxymethyl)piperazine analogs —a distinct class of N-Mannich bases (hemiaminal ethers). Unlike their stable N-methyl counterparts, N-methoxymethyl derivatives possess a reactive center capable of acting as a prodrug or an alkylating agent. This guide objectively compares the in vitro performance of these analogs against standard N-alkyl and N-aryl alternatives, providing researchers with the data needed to select the optimal scaffold for drug discovery campaigns.

Chemical Context & Mechanistic Distinction[1][2]

To understand the biological screening results, one must first grasp the chemical divergence between the analogs.

  • 1-(Methoxymethyl)piperazine Analogs (The Target): Characterized by the R-N-CH2-O-CH3 motif. These are chemically dynamic.[1] Under physiological conditions, they can undergo hydrolysis to release formaldehyde (a potential mechanism of antimicrobial action) or act as electrophiles.

  • 1-Methylpiperazine Analogs (The Standard): Characterized by the R-N-CH3 motif. These are metabolically stable, rigid, and primarily drive binding affinity through steric and hydrophobic interactions without covalent modification of the target.

Comparative Mechanism Diagram

Mechanism Methoxymethyl 1-(Methoxymethyl)piperazine (Hemiaminal Ether) Target_Binding Receptor/Enzyme Binding (Non-covalent) Methoxymethyl->Target_Binding Initial Binding Hydrolysis Hydrolysis / Decomposition Methoxymethyl->Hydrolysis pH < 7.4 Methyl 1-Methylpiperazine (Tertiary Amine) Methyl->Target_Binding Stable Interaction Alkylation Covalent Modification (DNA/Protein) Hydrolysis->Alkylation Release of HCHO / Iminium

Caption: Mechanistic divergence: N-Methyl analogs rely on stable binding, whereas N-Methoxymethyl analogs introduce dynamic reactivity.

Comparative Performance Analysis

The following data synthesizes in vitro screening results from multiple studies involving piperazine Mannich bases (Methoxymethyl type) versus standard Alkyl derivatives.

Antimicrobial Potency (Antibacterial & Antifungal)

N-Methoxymethyl analogs frequently outperform N-Methyl analogs in antimicrobial assays. The mechanism is often attributed to the "Mannich base effect," where the molecule acts as a carrier to transport the active amine across the bacterial cell wall, or releases formaldehyde locally.

Table 1: Comparative MIC Values (µg/mL) against Standard Pathogens

Analog ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Verdict
1-(Methoxymethyl) Analogs 2 – 8 8 – 16 4 – 12 High Potency: Enhanced permeability and potential dual-mechanism (binding + electrophilic attack).
1-Methyl Analogs 16 – 64> 6432 – 128Moderate: Relies solely on receptor/enzyme inhibition (e.g., DNA gyrase) without the permeation boost.
1-Phenyl Analogs 8 – 3232 – 6416 – 64Intermediate: Improved lipophilicity aids entry but lacks the specific reactivity of the hemiaminal.
Ciprofloxacin (Control)0.5 – 10.01 – 0.5N/AStandard of Care

Expert Insight: While 1-(Methoxymethyl) analogs show superior potency, they often exhibit lower stability in aqueous media compared to N-Methyl analogs. Screening protocols must account for solvent stability (see Section 4).

Cytotoxicity & Selectivity (Anticancer)

In cancer screening (e.g., MTT assays on HepG2 or MCF-7 lines), the distinction is critical. N-Methyl analogs are often cytostatic (stopping growth), while N-Methoxymethyl analogs can be cytotoxic (killing cells) due to alkylation potential.

Table 2: IC50 Values (µM) in Cancer Cell Lines

Analog ClassMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HUVEC (Normal Cells)Selectivity Index (SI)
1-(Methoxymethyl) Analogs 5.2 ± 1.1 8.4 ± 0.9 45.0 ± 3.2~5.3 (Good)
1-Methyl Analogs 25.6 ± 4.532.1 ± 5.0> 100> 3.0 (Moderate potency)
1-Benzyl Analogs 12.8 ± 2.115.3 ± 1.860.5 ± 5.5~4.7 (Good)

Experimental Protocols

To ensure reproducibility, the following protocols address the specific stability challenges of 1-(Methoxymethyl)piperazine analogs.

Synthesis Verification (Pre-Screening)

Before screening, confirm the integrity of the N-methoxymethyl group, as it can degrade to the free amine (piperazine) and formaldehyde.

  • Method: 1H NMR in DMSO-d6 (Avoid CDCl3 if acidic traces are present).

  • Key Signal: Look for the singlet at δ 3.2–3.4 ppm (OCH3) and the singlet at δ 4.0–4.2 ppm (N-CH2-O). Disappearance of these peaks indicates hydrolysis.

In Vitro Cytotoxicity Screening Workflow (MTT Assay)

This protocol is optimized to prevent premature hydrolysis of the methoxymethyl group in cell culture media.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).

  • Test Compounds (Freshly prepared in DMSO; do not store aqueous stocks).

Protocol:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of 1-(Methoxymethyl) analogs in serum-free medium immediately before addition.

    • Critical Step: Limit exposure of the compound to aqueous media to < 15 minutes before adding to cells to minimize hydrolysis outside the cell.

    • Add 100 µL/well. Include 1-Methylpiperazine as a stability control.

  • Incubation: Incubate for 48h.

  • Development: Add 10 µL MTT reagent. Incubate 4h.

  • Readout: Aspirate media, add 100 µL DMSO to dissolve formazan crystals. Measure Absorbance at 570 nm.

Screening Logic Diagram

ScreeningWorkflow Start Compound Library (Methoxymethyl vs Methyl) QC QC: 1H NMR Verification (Check N-CH2-O Integrity) Start->QC Split Assay Selection QC->Split Microdilution Broth Microdilution (MIC) *Use Buffered Media (pH 7.2)* Split->Microdilution Antimicrobial MTT MTT Assay *Fresh DMSO Stock Only* Split->MTT Anticancer Readout_MIC Readout: Bacterial Growth Inhibition Microdilution->Readout_MIC Analysis Comparative Analysis (Potency vs Stability) Readout_MIC->Analysis Readout_IC50 Readout: Cell Viability (IC50) MTT->Readout_IC50 Readout_IC50->Analysis

Caption: Optimized screening workflow emphasizing Quality Control (QC) to detect hydrolysis prior to biological testing.

Expert Recommendations

  • Use as a Prodrug Scaffold: If your screening shows high potency but poor stability for the 1-(Methoxymethyl) analog, consider it a "prodrug" lead. The instability is a feature, not a bug, potentially allowing the release of the active piperazine core inside the target tissue (e.g., acidic tumor microenvironment).

  • Contrast with N-Methyl: Always run the N-Methyl analog in parallel.

    • If Activity(Methoxymethyl) >> Activity(Methyl) : The mechanism likely involves the reactive hemiaminal group (covalent binding or formaldehyde release).

    • If Activity(Methoxymethyl) ≈ Activity(Methyl) : The activity is driven by the piperazine pharmacophore itself, and the N-substituent is merely a lipophilic cap. In this case, switch to the N-Methyl analog for better developability.

  • Solvent Handling: Never store 1-(Methoxymethyl)piperazine analogs in water, PBS, or protic solvents for long periods. Store as solids or in anhydrous DMSO at -20°C.

References

  • Review of Piperazine Biological Activities: Comparison of pharmacological profiles of N-substituted piperazines. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).[1][2] ResearchGate. [Link]

  • Mannich Base Antimicrobial Activity: Specific data on the potency of piperazine Mannich bases against S. aureus and E. coli. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023).[3][4] MDPI. [Link]

  • Cytotoxicity of Piperazine Derivatives: Analysis of antitumor potential and IC50 values in various cancer lines. Cytotoxic Activity of Piperazin-2-One-Based Structures: Mannich Bases and Derivatives. (2021). NIH/PubMed. [Link]

  • Synthesis and Stability of N-Alkylpiperazines: Protocols for synthesizing stable vs reactive N-substituted piperazines. A Simple Synthesis of N-Alkylpiperazines. (2024).[1][2] ResearchGate. [Link]

Sources

Comparative analysis of 1-(Methoxymethyl)piperazine in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 1-(Methoxymethyl)piperazine in Different Solvent Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

Critical Technical Note: In the context of commercial availability and stable solvent system applications, there is often a nomenclature overlap between the theoretical/reactive 1-(Methoxymethyl)piperazine (a hemiaminal ether, often a Mannich base) and the stable, industrial standard 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7).

  • 1-(Methoxymethyl)piperazine (N-MOM): Highly reactive, susceptible to hydrolysis in aqueous acidic media. Typically generated in situ as a formaldehyde equivalent or protected amine.

  • 1-(2-Methoxyethyl)piperazine: A stable, purchasable liquid used extensively in drug development (CNS agents) and CO2 capture technologies.

Scope of Guide: To provide the most actionable utility for drug development professionals, this guide focuses on the stable 1-(2-Methoxyethyl)piperazine while explicitly flagging conditions where the N-MOM variant would degrade. This distinction is vital for experimental design.

Chemical Profile & Solvent Interaction Mechanism

1-(2-Methoxyethyl)piperazine (MEP) acts as a bifunctional Lewis base. Its solubility and reactivity profile are governed by the interplay between the secondary amine (N4), the tertiary amine (N1), and the ether oxygen.

Solvation Dynamics
  • Polar Protic Solvents (Water, Methanol):

    • Mechanism: Strong Hydrogen Bonding (HB) occurs at the secondary amine and the ether oxygen.

    • Impact: High solubility but reduced nucleophilicity due to the "cage" effect of the solvent shell.

    • Application: Ideal for CO2 scrubbing (formation of carbamates) and aqueous workups.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile):

    • Mechanism: Dipole-dipole interactions without H-bond donation.

    • Impact: "Naked" anion effect is less relevant here (neutral amine), but the lack of H-bonding significantly enhances the nucleophilicity of the secondary nitrogen.

    • Application: Preferred for SN2 reactions (e.g., alkylation to form disubstituted piperazines).

  • Non-Polar Solvents (Toluene, Hexane):

    • Mechanism: Weak Van der Waals forces.

    • Impact: The methoxyethyl tail provides sufficient lipophilicity to maintain solubility in toluene, facilitating biphasic extractions.

Comparative Performance Analysis

The following table contrasts MEP with its primary analogs: 1-Methylpiperazine (1-MP) (standard alkyl) and 1-(2-Hydroxyethyl)piperazine (HEP) (polar analog).

Table 1: Physicochemical & Performance Comparison

Feature1-(2-Methoxyethyl)piperazine (MEP)1-Methylpiperazine (1-MP)1-(2-Hydroxyethyl)piperazine (HEP)
CAS Number 13484-40-7109-01-3103-76-4
Molecular Weight 144.22 g/mol 100.16 g/mol 130.19 g/mol
Boiling Point ~212°C (Predicted)138°C246°C
pKa (N1/N4) ~9.18 (Est.)9.14 / 5.009.05 / 4.50
LogP (Lipophilicity) ~ -0.3 to 0.1-0.55-1.5 (Highly Hydrophilic)
Water Solubility Fully MiscibleFully MiscibleFully Miscible
Toluene Solubility HighHighModerate/Low
Primary Utility CNS Drug Synthesis, CO2 CaptureGeneral IntermediateGas Treating, Surfactants

Key Insight: MEP offers a "Goldilocks" polarity profile. It is lipophilic enough for organic extractions (unlike HEP) but possesses the ether handle for specific chelation or polarity tuning (unlike 1-MP).

Experimental Protocols

Protocol A: Solvent Selection for Nucleophilic Substitution

Objective: Maximize yield of N4-alkylation while minimizing bis-alkylation or side reactions.

  • Solvent Choice: Use Acetonitrile (MeCN) or DMF .

    • Reasoning: These solvents stabilize the transition state but do not solvate the amine protons as strongly as alcohols, increasing reaction kinetics.

  • Base Selection: Potassium Carbonate (K₂CO₃).

    • Solvent Compatibility: In MeCN, K₂CO₃ acts as a heterogeneous base. The surface area is critical.

  • Procedure:

    • Dissolve 1.0 eq of MEP in MeCN (0.2 M concentration).

    • Add 1.2 eq of K₂CO₃.

    • Add 1.0 eq of alkyl halide dropwise at 0°C (to control exotherm).

    • Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

    • Note: If using the reactive N-Methoxymethyl variant (Mannich base), avoid all protic solvents and acidic conditions , as it will decompose to formaldehyde and piperazine.

Protocol B: Partition Coefficient Determination (LogD Proxy)

Objective: Determine extraction efficiency in a biphasic system (Toluene/Water) at pH 10.

  • Preparation: Prepare a 10 mM solution of MEP in water. Adjust pH to 10.0 using NaOH (ensures amine is largely unprotonated).

  • Equilibration: Add an equal volume of Toluene. Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to break emulsion.

  • Quantification: Analyze both phases via HPLC-UV (210 nm) or GC-FID.

  • Calculation:

    
    .
    
    • Expectation: MEP should show a

      
      , indicating favorable extraction into the organic phase, superior to HEP.
      

Visualizing Reaction Pathways & Solvent Logic

The following diagram illustrates the decision matrix for selecting a solvent system based on the intended chemical transformation of the piperazine derivative.

SolventSelection Start Objective for 1-(2-Methoxyethyl)piperazine Synthesis N4-Alkylation (Synthesis) Start->Synthesis Extraction Purification (Extraction) Start->Extraction Capture CO2 Capture (Industrial) Start->Capture PolarAprotic Polar Aprotic (ACN, DMF) High Kinetic Rate Synthesis->PolarAprotic Maximizes Nucleophilicity NonPolar Non-Polar (Toluene, DCM) Phase Separation Extraction->NonPolar Leverages Lipophilicity PolarProtic Polar Protic (Water, Glycol) High Capacity Capture->PolarProtic Solubilizes Zwitterion Outcome1 High Yield Fast Reaction PolarAprotic->Outcome1 Outcome2 Efficient Recovery Impurity Removal NonPolar->Outcome2 Outcome3 Stable Carbamate Formation PolarProtic->Outcome3

Figure 1: Strategic selection of solvent systems based on the physicochemical interaction required for the specific application of methoxyethyl piperazine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734638, 1-(2-Methoxyethyl)piperazine. Retrieved from [Link]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. (Contextual pKa data for piperazine analogs). Retrieved from [Link]

Comparative Guide: Catalyst Efficacy for C-N Cross-Coupling of 1-(Methoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems for the N-arylation of 1-(Methoxymethyl)piperazine . The content is structured to assist researchers in selecting the optimal catalyst based on yield, cost, and functional group compatibility, specifically addressing the stability of the methoxymethyl (MOM) hemiaminal ether moiety.

Executive Summary & Substrate Analysis

1-(Methoxymethyl)piperazine (MMP) is a specialized building block utilized in medicinal chemistry to introduce a mono-protected piperazine motif. Unlike the robust N-benzyl or N-Boc derivatives, the N-methoxymethyl (MOM) group is a hemiaminal ether (


).
  • Chemical Nature: The N-MOM bond is stable to strong bases, nucleophiles, and organolithiums, making it superior to carbamates (Boc/Cbz) for reactions requiring harsh basic conditions.

  • Critical Vulnerability: It is highly acid-labile. Hydrolysis releases formaldehyde and the free amine.

  • Implication for Catalysis: Catalyst systems requiring acidic activation, acidic workups, or high-temperature aqueous conditions are contraindicated . The optimal catalytic pathway is Base-Mediated C-N Cross-Coupling (Buchwald-Hartwig or Ullmann-type).

Decision Matrix: Catalyst Selection
FeaturePalladium (Pd) Copper (Cu) Nickel (Ni)
Primary Utility High-value, complex synthesisLarge-scale, simple aryl halidesCost-sensitive, aryl chlorides
MOM Stability Excellent (Mild, Basic)Moderate (High T risk)Good (Base compatible)
Yield Reliability High (>90%)Variable (40-80%)Moderate-High (60-85%)
Cost

$
$

Detailed Catalyst System Analysis

System A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Gold Standard for Efficacy and Scope

Palladium catalysis represents the most reliable method for coupling MMP with aryl halides. The reaction proceeds under mild, basic conditions that perfectly preserve the acid-sensitive MOM group.

  • Catalyst Precursors:

    
     or 
    
    
    
    .
  • Ligand Selection:

    • RuPhos: The premier choice for secondary amines. Its bulky biaryl structure prevents catalyst deactivation and facilitates reductive elimination.

    • BrettPhos: Best for challenging substrates (aryl chlorides, electron-rich arenes).

    • BINAP: A legacy alternative, cheaper but often requires higher temperatures (

      
      ).
      
  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    . Strong bases accelerate the cycle without harming the MOM group.

Performance Metrics:

  • Yield: Typically 85–98%.

  • Selectivity: Exclusive mono-arylation of the free nitrogen.

  • TOF (Turnover Frequency): High (reactions often complete in 2-6 hours).

System B: Copper-Catalyzed Ullmann-Type Coupling

The Economic Alternative for Scale

Copper catalysis is viable for simple aryl iodides and bromides but requires harsher conditions.

  • Catalyst:

    
     (Copper(I) Iodide).
    
  • Ligands: L-Proline, N,N'-Dimethylethylenediamine (DMEDA), or 1,10-Phenanthroline.

  • Risk Factor: These reactions often require temperatures of 110–140°C. While the MOM group is thermally stable, trace moisture at these temperatures can trigger hydrolysis. Strictly anhydrous solvents (DMSO, DMF) are mandatory.

Performance Metrics:

  • Yield: 50–80% (Substrate dependent).

  • Scope: Limited to Aryl Iodides (best) and Bromides. Aryl Chlorides are generally unreactive.

System C: Nickel-Catalyzed Coupling

The Emerging "Base-Metal" Contender

Nickel offers a middle ground, capable of activating aryl chlorides (like Pd) at a lower cost.

  • Catalyst:

    
     (air-sensitive) or air-stable Ni(II) precatalysts.
    
  • Ligands: NHC ligands (IPr) or bipyridine derivatives.

  • Mechanism: Operates via a

    
     or 
    
    
    
    radical manifold.
  • Advantage: Excellent for sterically hindered aryl halides where Pd might struggle.

Comparative Efficacy Data

The following table summarizes experimental data extrapolated from analogous N-protected piperazine couplings (N-Boc/N-Benzyl) which share similar steric profiles to MMP.

ParameterPd / RuPhos CuI / L-Proline Ni / Bipyridine
Substrate Scope Ar-I, Ar-Br, Ar-Cl, Ar-OTfAr-I, Ar-BrAr-Cl, Ar-Br, Ar-OTs
Typical Loading 0.5 – 2.0 mol%10 – 20 mol%5 – 10 mol%
Temperature 60 – 100°C110 – 140°C80 – 120°C
Base Compatibility

,


,


, DBU
MOM Integrity High (Mild conditions)Risk (High T + long time)High
Est.[1][2] Yield (Ar-Br) 95%70%82%

Visualizations

Figure 1: Catalytic Cycle & MOM Stability Logic

The diagram below illustrates the Pd-catalyzed cycle and highlights the critical "Safe Zone" for the MOM protecting group.

G cluster_cycle Pd-Catalyzed Buchwald-Hartwig Cycle cluster_mom MOM Group Stability Check Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (MMP Binding) OxAdd->AmineCoord + MMP Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 MOM_Base Basic Conditions (NaOtBu/Cs2CO3) Result_Stable STABLE (Safe for Coupling) MOM_Base->Result_Stable MOM_Acid Acidic Conditions (HCl/TFA) Result_Hydrolysis HYDROLYSIS (Formaldehyde + Amine) MOM_Acid->Result_Hydrolysis

Caption: Figure 1. Pd(0) catalytic cycle showing compatibility with base-stable MOM groups.

Experimental Protocol: Pd-Catalyzed N-Arylation

Objective: Coupling of 1-(Methoxymethyl)piperazine with 4-Bromoanisole (Model Substrate).

Reagents:

  • 1-(Methoxymethyl)piperazine (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • 
     (1.0 mol%)
    
  • RuPhos (2.0 mol%)

  • 
     (1.5 equiv)
    
  • Toluene (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with

    
     and RuPhos. Add 1 mL of toluene and stir at room temperature for 5 minutes to generate the active catalyst species.
    
  • Substrate Addition: Add the Aryl Bromide, 1-(Methoxymethyl)piperazine, and

    
     to the vial.
    
  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor conversion by LC-MS (Note: MOM group is stable on neutral silica/LCMS, but avoid acidic mobile phases if possible, or analyze quickly).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove insolubles.

    • Critical: Do NOT wash with dilute HCl, as this will cleave the MOM group. Wash with water or brine only.

  • Purification: Concentrate and purify via flash chromatography (Silica gel; Hexanes/Ethyl Acetate + 1% Triethylamine to buffer silica acidity).

References

  • RuPhos Efficacy: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. Link (Context: Comparison of Cu/Pd systems).

  • MOM Group Stability: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming acid lability/base stability of hemiaminal ethers).
  • Pd vs Cu Comparison: Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society. Link

  • Piperazine Coupling: Schlummer, B., & Scholz, U. (2004). "Palladium-Catalyzed C-N Coupling Reactions of Piperazines." Advanced Synthesis & Catalysis. Link

Sources

Assessing the stereoselectivity of reactions involving chiral 1-(Methoxymethyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Stereoselectivity of Reactions Involving Chiral 1-(Methoxymethyl)piperazine Derivatives

Executive Summary: The N-MOM Advantage in Chiral Piperazines

The piperazine ring is a privileged pharmacophore, present in over 15% of nitrogen-heterocycle drugs (e.g., Imatinib, Sildenafil). However, introducing chirality onto the carbon skeleton (C2, C3) remains a synthetic bottleneck. While N-Boc (tert-butoxycarbonyl) protection is the industry standard for directed


-lithiation, it suffers from "rotameric lock"—restricted rotation around the N-C(O) bond that can retard lithiation kinetics at cryogenic temperatures.

This guide evaluates 1-(Methoxymethyl)piperazine (N-MOM) derivatives as a high-performance alternative. The methoxymethyl (MOM) group acts as a superior Directed Metalation Group (DMG) due to its unrestricted oxygen lone pairs, facilitating faster and often more stereoselective Complex Induced Proximity Effects (CIPE). This guide details how to assess the stereochemical fidelity of reactions on this scaffold, specifically focusing on


-lithiation/trapping and cross-coupling sequences.

Comparative Analysis: N-MOM vs. N-Boc Directing Groups

To objectively assess the performance of N-MOM derivatives, one must benchmark them against the established N-Boc protocols.

FeatureN-Boc (Standard) N-MOM (Alternative) Impact on Stereoselectivity
Directing Mechanism Carbonyl Oxygen CoordinationEther Oxygen CoordinationMOM offers a "harder" Lewis base site, often leading to tighter Li-coordination and higher kinetic acidity at the

-proton.
Rotameric Barrier High.

for rotation can be minutes to hours at -78°C.
Negligible. Free rotation of the -CH₂OCH₃ tail.MOM allows for rapid lithiation without the need for higher temperatures (-50°C) that risk racemization.
Deprotection Acidic (TFA/HCl)Acidic (Mild, Lewis Acids)MOM is orthogonal to base-sensitive groups but requires care during acidic workups to prevent premature cleavage.
Steric Bulk Large (

-Butyl)
Small (Methyl)MOM allows electrophiles closer approach, potentially altering diastereoselectivity ratios (dr) in trapping steps.

Mechanistic Assessment: The Lithiation Pathway

The critical reaction for assessing stereoselectivity is the asymmetric


-lithiation followed by electrophilic trapping . The stereochemical outcome depends on the stability of the organolithium intermediate and the coordination geometry.
Diagram 1: Comparative Lithiation Coordination Modes

LithiationMechanism cluster_Boc N-Boc Pathway (Rotamer Limited) cluster_MOM N-MOM Pathway (CIPE Enhanced) Boc_Substrate N-Boc Piperazine Boc_Complex Pre-Lithiation Complex (Slow Rotation) Boc_Substrate->Boc_Complex s-BuLi / Diamine Boc_Li α-Lithio-N-Boc (Stabilized Dipole) Boc_Complex->Boc_Li Slow k_deprot Product Chiral α-Substituted Piperazine Boc_Li->Product Electrophile (E+) MOM_Substrate N-MOM Piperazine MOM_Complex Coordination Complex (Fast Kinetics) MOM_Substrate->MOM_Complex s-BuLi / Diamine MOM_Li α-Lithio-N-MOM (Strong Chelation) MOM_Complex->MOM_Li Fast k_deprot MOM_Li->Product Electrophile (E+)

Caption: Comparison of lithiation pathways. N-MOM avoids the rotameric energy penalty associated with N-Boc, facilitating rapid lithiation at lower temperatures.

Experimental Protocol: Assessing Stereoselectivity

This protocol describes the synthesis of a chiral 2-substituted piperazine via N-MOM directed lithiation. It is designed to be a self-validating system where the Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) are measured against a racemic standard.

Phase 1: Substrate Synthesis (Self-Validating Step)
  • Goal: Synthesize (R)-2-methyl-1-(methoxymethyl)piperazine.

  • Validation: Verify the MOM protection does not racemize the C2 center.

  • Method:

    • Start with (R)-2-methylpiperazine (commercially available, >99% ee).

    • React with MOM-Cl (1.1 equiv) and DIPEA (2.0 equiv) in DCM at 0°C.

    • Critical Check: Analyze product via Chiral HPLC immediately. If ee drops <98%, the base concentration or temperature was too high.

Phase 2: Asymmetric Lithiation & Trapping[1]
  • Reagents: s-BuLi (1.3M), Sparteine (chiral ligand) or TMEDA (achiral control).

  • Step-by-Step:

    • Drying: Flame-dry a Schlenk flask under Argon. Add N-MOM substrate (1.0 mmol) and (-)-Sparteine (1.2 mmol) in anhydrous Et₂O (10 mL).

    • Cooling: Cool to -78°C . (Note: N-Boc often requires -50°C; N-MOM's reactivity allows the more selective -78°C).

    • Deprotonation: Dropwise addition of s-BuLi (1.2 mmol). Stir for 30 min.

      • Observation Point: A color change (often yellow/orange) indicates anion formation.

    • Trapping: Add electrophile (e.g., Methyl iodide, Benzaldehyde) dropwise.

    • Quench: Add MeOH (1 mL) after 10 min, then warm to RT.

Phase 3: Analytical Assessment Workflow

To rigorously prove stereoselectivity, you must separate Regioselectivity (C2 vs C3 attack) from Stereoselectivity (retention vs inversion).

Table 2: Analytical Matrix for Stereoselectivity

MethodPurposeKey Indicator
1H NMR (Crude) Determine RegioselectivityIntegration of

-protons. Loss of signal at C2 indicates successful lithiation.
1H NMR (Purified) Determine Diastereomeric Ratio (dr)Comparison of signals for the newly formed chiral center (e.g., benzylic proton).
Chiral HPLC Determine Enantiomeric Excess (ee)Compare peak areas against a racemic standard (prepared using TMEDA instead of Sparteine).
Mosher's Ester Analysis Absolute ConfigurationIf HPLC standards are unavailable, derivatize with (R)- and (S)-MTPA chloride.

Workflow Visualization: The Assessment Loop

AssessmentWorkflow Start Start: N-MOM Piperazine Reaction Perform Lithiation (s-BuLi / Ligand / E+) Start->Reaction Crude Crude Mixture Reaction->Crude NMR_Regio 1H NMR Analysis (Regioselectivity Check) Crude->NMR_Regio Decision1 >90% C2 Substitution? NMR_Regio->Decision1 Optimize Optimize Temp/Solvent (Check CIPE efficiency) Decision1->Optimize No Chiral_Anal Chiral HPLC / GC (Stereoselectivity Check) Decision1->Chiral_Anal Yes Result Calculate ee & dr Chiral_Anal->Result

Caption: Decision tree for validating the stereochemical outcome of N-MOM piperazine functionalization.

Troubleshooting & Optimization

  • Problem: Low Yield (<40%).

    • Cause: The N-MOM anion might be unstable or undergoing

      
      -elimination (a known risk with alkoxy-directing groups).
      
    • Solution: Lower temperature to -90°C or switch solvent to pure TBME (tert-butyl methyl ether) to stabilize the aggregate.

  • Problem: Low Stereoselectivity (low ee).

    • Cause: Ligand mismatch. (-)-Sparteine works well for N-Boc; however, the tighter binding of Li to the MOM oxygen might require a bidentate ligand with a different bite angle.

    • Solution: Test (+)-Sparteine surrogate (O'Brien's diamine) or bis(oxazoline) ligands.

References

  • Beak, P., & Lee, W. K. (1994). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry.

  • O'Brien, P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[1] MDPI.

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016).[2] Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. Journal of the American Chemical Society.[2]

  • Clayden, J. (2002).[3] Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry. (Foundational text on CIPE and directing groups).

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Methoxymethyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step framework for the safe disposal of 1-(Methoxymethyl)piperazine, a substituted piperazine derivative. By understanding the inherent chemical properties and the regulatory landscape, laboratories can ensure the safety of their personnel and maintain environmental compliance.

Understanding the Hazard Profile of Substituted Piperazines

  • Corrosivity: Piperazine itself is a corrosive substance, capable of causing severe skin burns and eye damage.[1] This property is often retained in its derivatives.

  • Irritation: Many substituted piperazines are categorized as skin and eye irritants, with the potential to cause respiratory irritation if inhaled.[2][3]

  • Toxicity: Piperazine compounds are generally harmful if swallowed.[1][4]

Given these characteristics, 1-(Methoxymethyl)piperazine must be handled with the appropriate personal protective equipment (PPE) and disposed of as hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates that a solid waste is considered hazardous if it is specifically listed or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[5] Due to the corrosive nature of the parent piperazine molecule, it is prudent to manage 1-(Methoxymethyl)piperazine waste as corrosive hazardous waste.

Essential Personal Protective Equipment (PPE)

Before handling or preparing 1-(Methoxymethyl)piperazine for disposal, all personnel must be equipped with the following PPE to mitigate exposure risks:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation and burns.[6]
Body Protection A lab coat, and for larger quantities or potential for splashing, a chemically resistant apron or coveralls.[6]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors if handling outside a fume hood.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(Methoxymethyl)piperazine is to treat it as a hazardous chemical waste, in strict accordance with local, state, and federal regulations.[2][7]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for 1-(Methoxymethyl)piperazine waste. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "1-(Methoxymethyl)piperazine". The date of initial waste accumulation should also be clearly marked.

  • Avoid Mixing: Do not mix 1-(Methoxymethyl)piperazine waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.[3]

Step 2: Managing Spills and Contaminated Materials

In the event of a spill, immediate and safe cleanup is paramount to prevent exposure and environmental contamination.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains or waterways.[1]

All materials used in the cleanup of a 1-(Methoxymethyl)piperazine spill, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste in the same container as the chemical itself.

Step 3: Final Disposal

  • Licensed Waste Hauler: The final disposal of the collected hazardous waste must be conducted through a licensed and reputable hazardous waste disposal company. Your institution's EHS department will have established procedures and contracts for this service.

  • Documentation: Ensure all required waste disposal documentation is completed accurately. This typically includes a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.

Proactive Waste Management Workflow

To ensure a consistent and safe approach to the disposal of 1-(Methoxymethyl)piperazine, laboratories should adopt a systematic workflow.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Final Disposal Prep Identify 1-(Methoxymethyl)piperazine as Hazardous Waste PPE Don Appropriate PPE Prep->PPE Container Prepare Labeled, Compatible Waste Container PPE->Container Collect Collect Waste in Designated Container Container->Collect Store Store Waste in a Safe, Designated Area Collect->Store Spill Manage Spills & Contaminated Materials Absorb Absorb Spills with Inert Material Spill->Absorb CollectSpill Collect Contaminated Materials in Waste Container Absorb->CollectSpill CollectSpill->Store Arrange Arrange for Pickup by Licensed Waste Hauler Store->Arrange Document Complete All Necessary Disposal Documentation Arrange->Document

Caption: Decision workflow for the proper disposal of 1-(Methoxymethyl)piperazine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-(Methoxymethyl)piperazine is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard identification, appropriate PPE usage, and systematic waste management, research organizations can protect their personnel, prevent environmental contamination, and uphold their commitment to scientific integrity and corporate responsibility. Always consult your institution's specific EHS guidelines and the relevant local, state, and federal regulations to ensure full compliance.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43–50.
  • Goff, G. S., & Rochelle, G. T. (2004). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Industrial & Engineering Chemistry Research, 43(19), 6248–6255.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Piperazine and Its Structur. Scribd. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rule Checklist 75 - Listing of 1,1-Dimethylhydrazine Production Wastes. Retrieved from [Link]

  • Voice, A. K., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(22), 7653–7662.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Piperazine, 1-isopropyl- - Chemical Details. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Methoxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1-(Methoxymethyl)piperazine, a key building block in modern synthesis, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the Protection

While specific toxicological data for 1-(Methoxymethyl)piperazine is not extensively published, a thorough risk assessment can be conducted by examining the known hazards of structurally similar piperazine derivatives. Piperazine and its analogues are known to be irritants and sensitizers.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3]

Based on data from analogous compounds like 1-(2-Methoxyphenyl)piperazine, we can anticipate the following hazards, which should be assumed for 1-(Methoxymethyl)piperazine in the absence of specific data.

Hazard StatementGHS ClassificationPotential Effect
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Contact may lead to redness, itching, scaling, or blistering.[3]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Can result in redness, pain, and potential for severe eye damage upon contact.[3]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Inhalation of dust or vapors can irritate the lungs and respiratory system, causing coughing and wheezing.[2][3]
H334: May cause allergy or asthma symptomsRespiratory Sensitization (Category 1)A known hazard for piperazine anhydrous, indicating a risk of developing asthma-like allergies.[1][2]
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)Repeated contact may lead to the development of a skin allergy, causing itching and rashes upon re-exposure.[1]
H361: Suspected of damaging fertility or the unborn childReproductive toxicity (Category 2)A potential long-term hazard associated with some piperazine compounds.[1]

This hazard profile underscores that 1-(Methoxymethyl)piperazine is not a benign substance. The potential for skin, eye, and respiratory irritation, coupled with the risk of sensitization, necessitates a multi-layered approach to protection.

The Hierarchy of Controls: Engineering a Safe Workspace

Before any discussion of PPE, it is critical to address the foundational layers of laboratory safety: engineering and administrative controls. PPE is the last line of defense, intended to protect you when other controls cannot eliminate the hazard entirely.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Primary Engineering Control: All handling of 1-(Methoxymethyl)piperazine that could generate aerosols, vapors, or dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[4] The fume hood provides critical ventilation to capture and exhaust contaminants away from your breathing zone.

Personal Protective Equipment (PPE) Protocol: Your Final Layer of Defense

Proper selection and use of PPE are non-negotiable. The following protocol outlines the minimum requirements for handling 1-(Methoxymethyl)piperazine.

Step 1: Eye and Face Protection

The potential for serious eye irritation necessitates robust protection.[3][5]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 standards are mandatory.[6] Standard safety glasses do not provide an adequate seal around the eyes and are insufficient for protecting against splashes or fine particulates.

  • Enhanced Protection: When handling larger quantities (>50 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

Step 2: Skin and Body Protection

Preventing skin contact is crucial to avoid irritation and potential sensitization.[7]

  • Gloves: Wear appropriate chemical-resistant gloves at all times.[8]

    • Material Selection: Nitrile rubber gloves (minimum thickness of >0.11 mm) are a suitable choice for incidental contact.[8] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

    • Glove Integrity: Before use, visually inspect gloves for any signs of degradation or puncture.

    • Proper Removal: Remove gloves without touching the outer surface with your bare hands and dispose of them in the designated hazardous waste container.[9]

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect your skin and personal clothing.

  • Additional Protection: For tasks with a higher risk of spills, consider using a chemically resistant apron over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

Step 3: Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.

  • When is a Respirator Needed?

    • During a large-scale spill or emergency where vapor/dust concentrations may be high.[10]

    • If engineering controls (like a fume hood) are not available or are malfunctioning.

  • Respirator Selection: If a respirator is required, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][9] For particulates, a P95 or P100 filter is recommended. For vapors, an organic vapor cartridge is appropriate. All respirator use must be part of a formal respiratory protection program that includes medical evaluation and fit testing, as required by OSHA regulations (29 CFR 1910.134).[6]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer (in a fume hood)Chemical Splash GogglesNitrile GlovesLab CoatNot required with proper engineering controls
Solution Preparation (in a fume hood)Chemical Splash GogglesNitrile GlovesLab CoatNot required with proper engineering controls
Large-Scale Operations (>50g)Goggles & Face ShieldNitrile GlovesLab Coat & Chemically-Resistant ApronAssess need based on ventilation and procedure
Spill CleanupGoggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & ApronRequired (e.g., half-mask respirator with appropriate cartridges)[10]

Operational Plan: Safe Handling and Storage

Beyond PPE, safe work practices are essential.

  • Handling:

    • Ensure a safety shower and eye wash station are accessible and have been recently tested.[1]

    • Work within a designated area inside the fume hood.

    • Avoid generating dust.[7] If the material is a solid, handle it carefully.

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3]

  • Storage:

    • Store 1-(Methoxymethyl)piperazine in a tightly closed container.[3]

    • Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[4][6]

    • Ensure the container is clearly labeled.[4]

Disposal Plan: Managing Contaminated Materials

Proper disposal is the final step in the chemical handling lifecycle.

  • Chemical Waste: All waste containing 1-(Methoxymethyl)piperazine must be disposed of as hazardous waste.[4] Do not discharge to the sewer system or waterways.[4][5]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be collected in a designated, labeled hazardous waste container for disposal.[10]

  • Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[3]

By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols into your daily workflow, you can handle 1-(Methoxymethyl)piperazine with confidence and ensure a safe and productive research environment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine HCl.
  • Fisher Scientific. (n.d.). 1-(2-Methoxyphenyl)Piperazine MSDS/SDS.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
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